3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
Description
BenchChem offers high-quality 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-5-4-6-11(7-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOVROLTCHDEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comparative Analysis of N1-Aryl Pyrazole Amines: 1-Phenyl vs. 1-(3-Methylphenyl) Scaffolds
Executive Summary
In the high-stakes arena of medicinal chemistry, the distinction between a 1-phenyl-1H-pyrazol-5-amine (Scaffold A) and its 1-(3-methylphenyl) analog (Scaffold B) is far more than a trivial methyl addition. It represents a strategic decision point in Lead Optimization (LO).
While the phenyl ring provides the requisite aromatic stacking interactions (π-π) within a binding pocket, the introduction of a methyl group at the meta position (C3 of the phenyl ring) fundamentally alters the molecule's hydrophobic vector , metabolic stability , and crystal packing energetics . This guide dissects these differences to aid researchers in selecting the optimal scaffold for kinase inhibition (specifically p38 MAPK) and agrochemical design.
Structural & Electronic Physiognomy
To understand the functional divergence, we must first quantify the physicochemical shift induced by the meta-methyl group.
Electronic Perturbation
The amino group at the 5-position of the pyrazole ring is electronically coupled to the N1-aryl substituent.
-
1-Phenyl (Scaffold A): The phenyl ring acts as a weak electron sink. The lone pair on the N1 nitrogen participates in the aromaticity of the pyrazole, but also conjugates slightly with the phenyl ring.
-
1-(3-Methylphenyl) (Scaffold B): The methyl group is an electron-donating group (EDG) via induction (+I). Located at the meta position, it exerts a subtle electronic enrichment on the phenyl ring.
-
Consequence: The N1 nitrogen in Scaffold B is marginally more electron-rich than in Scaffold A. This slightly increases the pKa of the pyrazole system, potentially affecting hydrogen bond acceptor capability at N2.
-
Physicochemical Comparison Table
| Property | 1-Phenyl-1H-pyrazol-5-amine | 1-(3-Methylphenyl)-1H-pyrazol-5-amine | Impact on Drug Design |
| Molecular Weight | 159.19 g/mol | 173.21 g/mol | Negligible |
| cLogP (Approx) | 1.3 - 1.5 | 1.8 - 2.0 | Critical: Methyl increases lipophilicity, improving membrane permeability but reducing aqueous solubility. |
| Hammett | 0.00 (H) | -0.07 (CH3) | Slight electron donation; affects oxidative metabolism rates. |
| Steric Bulk | Planar/Flat | Non-planar projection | The methyl group breaks symmetry and requires a specific hydrophobic pocket (approx. 20-25 ų volume). |
| Metabolic Risk | Low (Ring hydroxylation) | High (Benzylic oxidation) | The -CH3 is a "soft spot" for CYP450. |
Synthetic Methodology & Regiocontrol
The synthesis of these scaffolds relies on the condensation of arylhydrazines with
The Reaction Mechanism
The reaction typically employs 3-oxo-propanenitrile (or its alkoxy derivatives) and the respective hydrazine hydrochloride.
-
Kinetic Control: The terminal nitrogen (
) of the hydrazine is the most nucleophilic species. It attacks the nitrile carbon (or the ketone, depending on pH). -
Impact of Methyl Group: The 3-methylphenylhydrazine is slightly more nucleophilic than phenylhydrazine due to the inductive effect. This often leads to faster reaction kinetics for Scaffold B, but the regioselectivity profile remains identical: the 5-amino isomer is thermodynamically favored in ethanolic reflux.
Visualization: Synthetic Pathway
The following diagram illustrates the parallel synthesis and the critical cyclization step.
Figure 1: Parallel synthesis of 1-arylpyrazole-5-amines via hydrazine condensation. The mechanism favors the 5-amino regioisomer.
Pharmacological Implications: The "Magic Methyl" Effect[1][2]
In drug discovery, particularly for p38 MAP Kinase inhibitors (e.g., Doramapimod analogs) and Factor Xa inhibitors , the switch from phenyl to 3-methylphenyl is a strategic "pocket filling" exercise.
Hydrophobic Pocket Optimization
Kinase binding sites often possess a hydrophobic "gatekeeper" region or a back-pocket (Pocket II) adjacent to the ATP binding site.
-
Scaffold A (Phenyl): May leave a void in the hydrophobic pocket. Water molecules occupying this void are high-energy (unhappy waters).
-
Scaffold B (3-Methylphenyl): The methyl group displaces these high-energy water molecules. This release of water into the bulk solvent provides a favorable entropic gain (
), often increasing binding affinity by 10-fold (the "Magic Methyl" effect).
Decision Logic: When to Methylate?
Use the following logic flow to determine if Scaffold B is superior for your target.
Figure 2: Strategic decision tree for selecting between phenyl and methylphenyl scaffolds based on structural biology and ADMET constraints.
ADMET & Metabolic Liability
This is the most critical differentiator for in vivo efficacy.
The Benzylic Oxidation Liability
-
Scaffold A: Metabolism typically occurs via aromatic hydroxylation (adding -OH to the ring). This is a slow, CYP450-mediated process.
-
Scaffold B: The methyl group is a "soft spot." CYP450 enzymes (specifically CYP3A4 and CYP2C9) rapidly oxidize the benzylic carbon:
-
Implication: The conversion to a carboxylic acid (
) drastically changes the molecule from lipophilic to hydrophilic/charged, usually abolishing activity and accelerating clearance.
-
Mitigation Strategy
If the methyl group is required for potency (binding) but causes high clearance:
-
Replace -CH3 with -Cl (Bioisostere: similar size, metabolically stable).
-
Replace -CH3 with -CF3 (Larger, electron-withdrawing, highly stable).
Experimental Protocols
Synthesis of 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile
Standardized protocol for generating the core scaffold.
Reagents:
-
3-Methylphenylhydrazine hydrochloride (1.0 eq)
-
(Ethoxymethylene)malononitrile (1.0 eq)[1]
-
Ethanol (Absolute)[1]
-
Triethylamine (Et3N)
Procedure:
-
Preparation: Dissolve 3-methylphenylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Et3N (11 mmol) to liberate the free base. Stir for 10 min.
-
Addition: Dropwise add (ethoxymethylene)malononitrile (10 mmol) dissolved in Ethanol (5 mL) at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Workup: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure to 50% volume and pour into ice water.
-
Purification: Filter the solid. Recrystallize from EtOH/Water.
-
Expected Yield: 80–90%
-
Identity Validation: 1H NMR will show the pyrazole C3-H singlet (~7.7 ppm) and the aryl methyl singlet (~2.4 ppm).
-
Microsomal Stability Assay (Metabolic Differentiation)
To quantify the liability of the methyl group.
Protocol:
-
Incubation: Incubate test compounds (1 µM) with pooled liver microsomes (human/rat) and NADPH regenerating system at
. -
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Scaffold A (Phenyl): Expect
min (High stability). -
Scaffold B (Tolyl): Expect
min (Moderate/Low stability due to benzylic oxidation).
-
References
-
Regioselective Synthesis of 5-Amino-1-arylpyrazoles
- Quiroga, J., et al. "A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Scientific Research Publishing, 2015.
-
p38 MAP Kinase Inhibitor SAR (Phenyl vs. Tolyl)
-
The "Magic Methyl" Effect in Drug Design
- Schönherr, H., & Cernak, T.
-
Metabolic Stability of Methyl Groups
Sources
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Note: Scalable Synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
Executive Summary
This application note details a robust, three-stage protocol for the synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine starting from acetylacetone . While direct nitration of the pyrazole ring is a known pathway, it often suffers from regioselectivity issues and over-oxidation on the electron-rich aromatic ring.
The protocol described herein utilizes the "Nitrosation-Cyclization-Reduction" strategy. This route establishes the nitrogen functionality at the C4 position prior to ring closure or immediately upon cyclization, ensuring high regiochemical fidelity and avoiding hazardous nitration conditions. This scaffold is a critical intermediate in the development of MAPK inhibitors, dyes, and high-performance agrochemicals.
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize safety and reproducibility by avoiding the direct nitration of the activated 1-(3-methylphenyl)pyrazole system, which can lead to inseparable mixtures of ring-nitrated byproducts.
Strategic Pathway
-
Functionalization: Nitrosation of acetylacetone to form 3-hydroxyimino-2,4-pentanedione .
-
Cyclization: Condensation with 3-methylphenylhydrazine to close the pyrazole ring, yielding the 4-nitroso intermediate.
-
Reduction: Chemoselective reduction of the nitroso group to the primary amine using Tin(II) Chloride (SnCl₂).
Figure 1: Strategic reaction pathway avoiding direct nitration.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Hydroxyimino-2,4-pentanedione
Objective: Introduce the nitrogen functionality at the C3 position of the diketone.
-
Reagents:
-
Acetylacetone (10.0 g, 100 mmol)
-
Sodium Nitrite (NaNO₂, 7.6 g, 110 mmol)
-
Glacial Acetic Acid (15 mL)
-
Water (50 mL)
-
Protocol:
-
Dissolution: Dissolve acetylacetone (10.0 g) in glacial acetic acid (15 mL) in a 250 mL round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath.
-
Nitrosation: Dissolve NaNO₂ (7.6 g) in water (20 mL). Add this solution dropwise to the acetylacetone mixture over 30 minutes.
-
Critical Control Point: Maintain internal temperature below 10°C to prevent decomposition and off-gassing of NOₓ.
-
-
Precipitation: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. The product, 3-hydroxyimino-2,4-pentanedione, typically precipitates as a white to pale yellow solid.
-
Isolation: Dilute with ice water (50 mL), filter the solid, and wash with cold water (2 x 20 mL).
-
Drying: Dry in a vacuum desiccator over P₂O₅.
-
Expected Yield: 70–80%[1]
-
Appearance: White/Pale yellow crystals.
-
Stage 2: Cyclization to 4-Nitroso Intermediate
Objective: Construct the pyrazole core using the Knorr-type condensation.
-
Reagents:
-
3-Hydroxyimino-2,4-pentanedione (from Stage 1) (5.0 g, 38.7 mmol)
-
3-Methylphenylhydrazine Hydrochloride (6.1 g, 38.7 mmol)
-
Ethanol (Absolute, 50 mL)
-
Sodium Acetate (3.2 g, 39 mmol - to neutralize HCl salt)
-
Protocol:
-
Preparation: In a 100 mL flask, dissolve 3-methylphenylhydrazine hydrochloride and sodium acetate in Ethanol (30 mL). Stir for 10 minutes.
-
Addition: Add the 3-hydroxyimino-2,4-pentanedione (5.0 g) dissolved in Ethanol (20 mL).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. The solution will likely turn a deep green or blue-green color, characteristic of 4-nitrosopyrazoles.
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).
-
Isolation: The 4-nitroso derivative will precipitate. Filter the solid.[1][2][3][4][5][6][7]
-
Purification: Recrystallize from ethanol/water if necessary.
-
Note: Nitroso compounds can be toxic; handle with appropriate PPE.
-
Stage 3: Reduction to 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
Objective: Reduce the nitroso group to the primary amine without cleaving the N-N pyrazole bond.
-
Reagents:
Protocol:
-
Setup: Place the 4-nitroso intermediate and Ethanol (20 mL) in a 250 mL flask.
-
Acid Addition: Add Concentrated HCl (15 mL). The mixture may warm slightly.
-
Reduction: Add SnCl₂·2H₂O in portions. Heat the mixture to 60°C for 1–2 hours.
-
Visual Endpoint: The deep green/blue color of the nitroso compound should fade to a pale yellow or colorless solution.
-
-
Neutralization (Critical): Cool to room temperature. Carefully basify the solution to pH ~9 using 20% NaOH solution.
-
Caution: This will precipitate tin salts initially, which may re-dissolve or form a thick slurry.
-
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).
-
Finishing: Wash combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum.
-
Purification: The crude amine can be recrystallized from cyclohexane or ethanol/water, or converted to the hydrochloride salt for storage.
Process Workflow & Decision Logic
The following diagram illustrates the critical decision points and purification logic required to ensure high purity.
Figure 2: Workflow logic for synthesis and troubleshooting.
Analytical Data & Validation
To validate the synthesis, compare your isolated product against these expected parameters.
Table 1: Expected Physicochemical Properties
| Parameter | Description |
| Appearance | Off-white to pale brown crystalline solid |
| Melting Point | Expected range: 75–85°C (Analogous phenyl derivative mp ~62–67°C [1], m-tolyl likely higher due to packing) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water |
| TLC (SiO₂) | R_f ~ 0.3–0.4 (50% EtOAc/Hexane) - Stains with Ninhydrin (primary amine) |
Table 2: Diagnostic NMR Signals (DMSO-d₆)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Pyrazole-CH₃ (C3) | 2.05 – 2.15 | Singlet | 3H | Methyl on Pyrazole ring |
| Pyrazole-CH₃ (C5) | 2.20 – 2.30 | Singlet | 3H | Methyl on Pyrazole ring |
| Aryl-CH₃ | 2.35 – 2.40 | Singlet | 3H | Methyl on Phenyl ring |
| Amine -NH₂ | 3.50 – 4.00 | Broad Singlet | 2H | Disappears with D₂O shake |
| Aromatic Protons | 7.10 – 7.40 | Multiplet | 4H | 3-Methylphenyl ring |
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality in Experimental Design
-
Why SnCl₂? Catalytic hydrogenation (H₂/Pd-C) is cleaner but risks reducing the N-N bond of the pyrazole ring or the aromatic ring if pressure is too high. SnCl₂ is chemoselective for nitro/nitroso groups in the presence of heteroaromatic rings [2].
-
Temperature Control in Step 1: Nitrosation is exothermic. If the temperature exceeds 10°C, the diazonium species can decompose, or the acetylacetone can undergo cleavage, leading to low yields.
Self-Validating Systems
-
Color Change Indicator: The transition from the deep green of the nitroso intermediate to the colorless/yellow amine in Step 3 serves as an internal visual indicator of reaction progress. If the green color persists, reduction is incomplete.
-
Ninhydrin Test: The final product must show a positive (purple/red) spot on TLC with ninhydrin stain, confirming the presence of a free primary amine.
References
-
Metwally, M. A., et al. "A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds." Journal of the Faculty of Pharmacy of Istanbul University, vol. 38, no. 1, 2005, pp. 71-77.
-
Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, vol. 25, no. 8, 1984, pp. 839-842.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.
Sources
Application Note: High-Efficiency Synthesis of 3-Methyl-1-(3-methylphenyl)-5-pyrazolone via Knorr Condensation
Abstract & Introduction
The pyrazolone scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for analgesics (e.g., Antipyrine), free radical scavengers (e.g., Edaravone), and various kinase inhibitors. This application note details the synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5(4H)-one utilizing 3-methylphenylhydrazine hydrochloride .
While the Knorr pyrazole synthesis is a textbook reaction, the use of hydrochloride salts introduces specific solubility and pH challenges often overlooked in general literature. This protocol addresses the critical "free-basing" step required to activate the hydrazine nucleophile in situ, ensuring high yield and regioselectivity without the need for external pre-neutralization steps that can degrade the unstable free hydrazine.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): The m-tolyl moiety provides a lipophilic vector distinct from the unsubstituted phenyl ring found in Edaravone.
-
Agrochemical Synthesis: Precursor for fungicidal pyrazole-carboxamides.
-
Dye Chemistry: Coupling component for azo dyes.
Mechanistic Insight & Regioselectivity
The reaction proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4][5] When using Ethyl Acetoacetate (EAA) , two electrophilic sites exist: the ketone (C3) and the ester (C1).
The Challenge of Regiochemistry
The reaction is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.
-
Step 1 (Imine Formation): The terminal nitrogen (
) of the hydrazine is the stronger nucleophile and attacks the more reactive ketone carbonyl of EAA. -
Step 2 (Cyclization): The internal nitrogen (
) attacks the ester carbonyl, releasing ethanol.
Critical Control Point: If the reaction medium is too acidic, the hydrazine nucleophilicity is suppressed. If too basic, the ester may hydrolyze. The use of Sodium Acetate (NaOAc) acts as a buffer, neutralizing the HCl salt to liberate the hydrazine without generating a harsh basic environment.
Mechanistic Pathway[6][7][8][9][10]
Figure 1: Reaction pathway highlighting the buffering step critical for hydrochloride salts.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][6][7][8][9][10] | Mass/Vol | Role |
| 3-Methylphenylhydrazine HCl | 158.63 | 1.0 | 5.00 g | Limiting Reagent |
| Ethyl Acetoacetate | 130.14 | 1.1 | 4.51 g (4.4 mL) | Substrate |
| Sodium Acetate (Anhydrous) | 82.03 | 1.2 | 3.10 g | Acid Scavenger |
| Ethanol (95% or Absolute) | 46.07 | Solvent | 50 mL | Solvent |
| Acetic Acid (Glacial) | 60.05 | Cat. | 0.5 mL | Catalyst |
Step-by-Step Procedure
Phase 1: Preparation and Neutralization
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solvation: Add 50 mL of Ethanol to the RBF.
-
Buffering: Add 3.10 g of Sodium Acetate . Stir for 5–10 minutes at room temperature. Note: The salt may not fully dissolve, creating a suspension.
-
Reagent Addition: Add 5.00 g of 3-Methylphenylhydrazine Hydrochloride . The mixture will likely turn slightly yellow/orange as the free base is liberated. Stir for 10 minutes.
Phase 2: Condensation
-
Substrate Addition: Add 4.4 mL of Ethyl Acetoacetate dropwise over 2 minutes.
-
Catalysis: Add 0.5 mL of Glacial Acetic Acid .
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) using an oil bath or heating mantle.
-
Observation: The suspension usually clears as temperature rises, followed by the precipitation of NaCl.
-
Duration: Reflux for 3–4 hours . Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).[1]
-
Phase 3: Work-up and Isolation[11]
-
Cooling: Remove heat and allow the flask to cool to room temperature.
-
Precipitation: Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. The pyrazolone product should precipitate as a solid.
-
Troubleshooting: If an oil forms instead of a solid, scratch the glass sides with a rod or add a seed crystal. Refrigerate overnight to induce crystallization.
-
-
Filtration: Collect the solid via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with:
-
2 x 20 mL Cold Water (removes NaCl and NaOAc).
-
1 x 10 mL Cold Ethanol (removes unreacted starting material).
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-methyl-1-(3-methylphenyl)-5-pyrazolone.
Characterization & Expected Data
The product typically exists in equilibrium between the keto (pyrazolone) and enol (hydroxypyrazole) forms, with the enol form often favored in polar solvents like DMSO.
| Parameter | Expected Value | Notes |
| Appearance | Off-white to pale yellow powder | Coloration often due to trace oxidation. |
| Yield | 75% – 85% | Losses primarily during recrystallization. |
| Melting Point | 128°C – 132°C | Sharp melting point indicates high purity. |
| Solubility | DMSO, Methanol, Hot Ethanol | Insoluble in water. |
Spectral Validation (¹H NMR in DMSO-d₆)
-
δ 11.5 ppm (s, 1H): OH (Enol form) or NH (if keto form predominates).
-
δ 7.2 – 7.6 ppm (m, 4H): Aromatic protons of the m-tolyl ring. Look for the specific pattern of a 1,3-disubstituted benzene.
-
δ 5.3 ppm (s, 1H): C4-H (Vinyl proton of the pyrazole ring).
-
δ 2.35 ppm (s, 3H): Methyl group on the phenyl ring (m-tolyl).
-
δ 2.10 ppm (s, 3H): Methyl group on the pyrazole ring (C3-Me).
Troubleshooting & Optimization
Issue: "Oiling Out"
If the product separates as a sticky oil upon pouring into water:
-
Cause: Presence of unreacted ethyl acetoacetate or rapid cooling trapping impurities.
-
Solution: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and add warm water dropwise until turbid. Allow to cool slowly to room temperature, then 4°C.
Issue: Low Yield
-
Cause: Incomplete neutralization of the HCl salt.
-
Solution: Ensure Sodium Acetate is added before the hydrazine salt. If the pH of the mixture is < 4, the reaction will be sluggish.
Safety & Handling (E-E-A-T)
-
Hydrazine Toxicity: 3-Methylphenylhydrazine is a suspected carcinogen and toxic by inhalation/ingestion. All weighing must be performed in a fume hood .
-
Skin Absorption: Wear nitrile gloves (double gloving recommended) and a lab coat.
-
Waste Disposal: All mother liquors containing hydrazine residues must be quenched with bleach (sodium hypochlorite) or acetone (to form stable hydrazones) before disposal into hazardous waste streams.
References
-
Knorr Pyrazole Synthesis Mechanism: Organic Chemistry Portal. Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Regioselectivity Studies: Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Reaction of Phenylhydrazine with Ethyl Acetoacetate. Organic Chemistry Research. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. orgchemres.org [orgchemres.org]
- 8. 3-Methylphenylhydrazine Hydrochloride | LGC Standards [lgcstandards.com]
- 9. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
Protocol for nitrosation and reduction of 1-(3-methylphenyl)-3,5-dimethylpyrazole
Application Note: Protocol for Nitrosation and Reduction of 1-(3-methylphenyl)-3,5-dimethylpyrazole
Executive Summary
This application note details the optimized two-step synthetic protocol for the preparation of 4-amino-1-(3-methylphenyl)-3,5-dimethylpyrazole from its parent pyrazole, 1-(3-methylphenyl)-3,5-dimethylpyrazole .
The transformation proceeds via an electrophilic aromatic substitution (
Key Advantages of this Protocol:
-
Regioselectivity: Exclusive C4 functionalization due to the electronic activation by C3/C5 methyl groups.
-
Safety Profile: Utilizes catalytic transfer hydrogenation (Hydrazine/Pd-C), eliminating the need for high-pressure hydrogen gas cylinders.
-
Scalability: Designed for gram-to-kilogram scale-up with minimal chromatographic purification.
Chemical Context & Mechanism
Step 1: C-Nitrosation
The starting material, 1-(3-methylphenyl)-3,5-dimethylpyrazole, contains an electron-rich pyrazole ring. The C4 position is the most nucleophilic site. Treatment with sodium nitrite in acidic media generates the nitrosonium ion (
Step 2: Reduction
The resulting 4-nitroso intermediate (typically a green/blue solid) is reduced to the amine. While Zinc/Acetic Acid is a traditional method, this protocol employs Hydrazine Hydrate with Palladium on Carbon (Pd/C) .[1] This method is cleaner, producing only nitrogen gas and water as byproducts, simplifying workup.
Figure 1: Reaction pathway for the C-nitrosation and subsequent reduction of the pyrazole core.
Experimental Protocols
Phase 1: Nitrosation of 1-(3-methylphenyl)-3,5-dimethylpyrazole
Objective: Synthesize the 4-nitroso intermediate.
Materials:
-
Starting Material (SM): 10.0 g (53.7 mmol)
-
Sodium Nitrite (
): 4.1 g (59.0 mmol, 1.1 eq) -
Hydrochloric Acid (HCl), 37%: 15 mL
-
Water: 50 mL
-
Ethanol (optional co-solvent): 10 mL
Procedure:
-
Dissolution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve the SM in a mixture of 15 mL conc. HCl and 10 mL water. Note: The amine nitrogen is protonated, increasing solubility.
-
Cooling: Cool the solution to 0–5°C using an ice-salt bath.
-
Nitrite Addition: Dissolve sodium nitrite (4.1 g) in water (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes exotherms and decomposition of nitrous acid to
gas (brown fumes).
-
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours.
-
Observation: A thick precipitate will form. The color typically transitions to a deep green or blue-green, characteristic of monomeric C-nitroso compounds.
-
-
Workup:
-
Neutralize the mixture carefully with saturated Sodium Bicarbonate (
) or dilute NaOH to pH ~7–8. -
Filter the solid precipitate.[2]
-
Wash the cake thoroughly with cold water (
mL) to remove inorganic salts.
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
Expected Yield: 85–95% Appearance: Green or blue-green solid.
Phase 2: Reduction to 4-Aminopyrazole
Objective: Convert the nitroso group to a primary amine using catalytic transfer hydrogenation.
Materials:
-
4-Nitroso Intermediate: 8.0 g (37.2 mmol)
-
Hydrazine Hydrate (
, 80%): 5.6 g (~112 mmol, 3.0 eq) -
Palladium on Carbon (Pd/C), 10% w/w: 0.8 g (10 wt% loading)
-
Ethanol (Absolute): 100 mL
Procedure:
-
Setup: In a 500 mL round-bottom flask, suspend the 4-Nitroso Intermediate (8.0 g) in Ethanol (100 mL).
-
Catalyst Addition: Carefully add the Pd/C catalyst (0.8 g).
-
Safety: Pd/C can be pyrophoric when dry. Add it to the wet solvent, or wet it with a small amount of water before addition.
-
-
Heating: Heat the mixture to reflux (approx. 78°C).
-
Hydrazine Addition: Add Hydrazine Hydrate dropwise through a reflux condenser or addition funnel over 20–30 minutes.
-
Critical Control Point: Nitrogen gas (
) is evolved. Ensure the system is vented to a fume hood. Do not seal the vessel.
-
-
Completion: Reflux for 2–3 hours.
-
Endpoint: The deep green color of the nitroso compound should disappear, turning to a pale yellow or colorless solution. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
-
-
Filtration: Filter the hot solution through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol (20 mL).
-
Safety: Do not let the filter cake dry out completely in air; keep it wet and dispose of it in a dedicated catalyst waste container.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from Ethanol/Water or Toluene/Hexane.
Expected Yield: 75–85% Appearance: Off-white to pale brown solid.
Figure 2: Operational workflow for the catalytic reduction process.
Analytical Validation & Data
To validate the synthesis, the following analytical parameters should be checked.
| Parameter | 4-Nitroso Intermediate | 4-Amino Product |
| Appearance | Deep Green/Blue Solid | Off-white/Pale Brown Solid |
| 1H NMR (DMSO-d6) | No signal at C4. Aromatic protons of 3-methylphenyl visible. | New broad singlet at ~3.5–4.5 ppm ( |
| IR Spectroscopy | Strong band ~1500 cm⁻¹ ( | Doublet ~3300–3400 cm⁻¹ ( |
| Mass Spectrometry |
Note on NMR: The disappearance of the C4-H proton (present in the starting material at ~6.0 ppm) is the first indicator of successful nitrosation. The appearance of the exchangeable
Safety & Handling (E-E-A-T)
-
Nitrosamines: While this protocol synthesizes a C-nitroso compound, the use of sodium nitrite with amines can theoretically generate trace N-nitrosamines if secondary amine impurities are present. Ensure the starting material (pyrazole) is high purity.
-
Hydrazine Hydrate: A known carcinogen and highly toxic. Use strictly in a fume hood. It is also a reducing agent that can react violently with oxidizers.
-
Palladium on Carbon: Pyrophoric. Never add dry catalyst to a solvent containing hydrazine. Always wet the catalyst with inert solvent (water or toluene) before introducing it to the reaction vessel.
-
Exotherms: The nitrosation step is exothermic. Failure to cool (0–5°C) can lead to thermal runaway and release of toxic
fumes.
References
-
Organic Chemistry Portal. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Organic Chemistry Portal. Accessed October 26, 2023. Link
-
Li, F., Frett, B., & Li, H. Y. (2014).[1][3] "Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C." Synlett, 25(10), 1403-1408.[1] Link
-
Fisher Scientific. "Safety Data Sheet: 3,5-Dimethylpyrazole." Fisher Scientific. Accessed October 26, 2023. Link
-
Wiley Online Library. "Nitrosation of Pyrazoles." Journal of Heterocyclic Chemistry. (General Reference for Pyrazole Reactivity). Link
-
ScienceDirect. "Synthesis of 4-aminopyrazoles via catalytic hydrogenation." Tetrahedron Letters. Link
Sources
Application Note: 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine as a Ligand Precursor
Executive Summary
This guide details the utilization of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine (hereafter referred to as DMPA-3M ) as a high-value precursor for the synthesis of N,N- and N,O-donor ligands. While phenyl-substituted pyrazoles are common, the inclusion of the m-tolyl (3-methylphenyl) group at the N1 position introduces specific steric bulk and lipophilicity changes that enhance solubility in organic solvents (DCM, Toluene) compared to its unsubstituted phenyl analogs. This application note provides validated protocols for converting DMPA-3M into Schiff base ligands and subsequent transition metal complexes, primarily for catalytic and pharmacological applications.
Technical Specifications & Molecule Profile
| Property | Specification |
| IUPAC Name | 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| Coordination Sites | Primary Amine (-NH₂), Pyrazole Nitrogen (N2) |
| Solubility | High: DMSO, DMF, MeOH, EtOH, CHCl₃; Low: Water, Hexane |
| pKa (Conjugate Acid) | ~3.5–4.0 (Pyrazole N), ~4.5 (Amine) [Estimated] |
| Primary Application | Precursor for Schiff base (Imine) ligands; Monodentate N-donor |
Structural Significance
The DMPA-3M scaffold features two methyl groups on the pyrazole ring (positions 3 and 5) which provide steric protection to the metal center in resulting complexes. The meta-methyl group on the N1-phenyl ring disrupts pi-stacking interactions in the solid state, typically resulting in higher solubility of the resulting metal complexes—a critical advantage for homogeneous catalysis and biological screening.
Workflow Overview
The utility of DMPA-3M follows a linear progression from precursor to active metal complex.
Figure 1: Logical workflow for converting DMPA-3M into functional complexes.
Protocol A: Synthesis of Schiff Base Ligands
The most common application of DMPA-3M is the condensation with salicylaldehyde derivatives to form ONN-pincer type or bidentate NO ligands.
Materials
-
Precursor: DMPA-3M (1.0 eq)
-
Electrophile: Salicylaldehyde (or substituted benzaldehyde) (1.0 eq)
-
Solvent: Absolute Ethanol or Methanol (HPLC Grade)
-
Catalyst: Glacial Acetic Acid (2–3 drops)
Step-by-Step Methodology
-
Preparation: Dissolve 2.01 g (10 mmol) of DMPA-3M in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.
-
Addition: Add 10 mmol of the chosen aldehyde (e.g., 1.22 g of salicylaldehyde) dropwise to the stirring amine solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Equip the flask with a condenser and reflux the mixture at 78°C for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane:Ethyl Acetate 7:3). The amine spot (low R_f) should disappear, replaced by a higher R_f yellow/orange imine spot.
-
-
Isolation:
-
Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.
-
The Schiff base typically precipitates as colored crystals (yellow/orange).
-
Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).
-
-
Purification: Recrystallize from hot ethanol or an ethanol/chloroform mixture if the melting point range exceeds 2°C.
Expected Yield: 75–90% Key Characterization Signal: IR stretch at 1610–1630 cm⁻¹ (C=N imine).
Protocol B: Metal Complexation (General Procedure)
This protocol describes the coordination of the DMPA-3M derived Schiff base to a divalent metal (M = Cu, Ni, Co, Zn).
Materials
-
Ligand: Schiff Base from Protocol A (1.0 eq)
-
Metal Salt: Metal(II) Acetate or Chloride (0.5 eq for 2:1 complexes; 1.0 eq for 1:1 complexes)
-
Solvent: Methanol (for metal salt) and DCM/Ethanol (for ligand)
Step-by-Step Methodology
-
Ligand Solution: Dissolve 1 mmol of the Schiff base ligand in 15 mL of hot ethanol (or DCM if solubility is poor).
-
Metal Solution: Dissolve 0.5 mmol (for ML₂ type) or 1 mmol (for MLCl₂ type) of the metal salt in 10 mL of methanol.
-
Mixing: Add the metal salt solution dropwise to the hot ligand solution under continuous stirring.
-
Reaction: Reflux the mixture for 3 hours.
-
Observation: A distinct color change usually occurs immediately (e.g., Cu(II) complexes often turn dark green or brown).
-
-
Precipitation: Reduce solvent volume by 50% using a rotary evaporator. Allow the solution to cool slowly to induce crystallization.
-
Filtration: Collect the precipitate, wash with cold methanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.
Critical Analysis & Troubleshooting
Mechanism of Action
The DMPA-3M molecule acts as a hard N-donor . In Schiff bases, the azomethine nitrogen (from the amine) and the phenolic oxygen (from salicylaldehyde) create a chelate ring (typically 6-membered) that is highly stable. The pyrazole nitrogen (N2) can participate in coordination if the geometry allows, often leading to polynuclear complexes or supramolecular networks.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitate (Protocol A) | Product is too soluble in EtOH. | Evaporate solvent to 1/3 volume; add cold water dropwise to induce turbidity; freeze. |
| Oily Product (Protocol A) | Incomplete dehydration or impurities. | Triturate the oil with cold hexane or diethyl ether to induce solidification. Recrystallize. |
| Low Yield (Protocol B) | Incorrect pH (for acetate salts). | If using chloride salts, add NaOAc to buffer the solution and facilitate deprotonation of the phenolic ligand. |
| Unreacted Amine | Steric hindrance of the m-tolyl group. | Increase reflux time to 12 hours; use a Dean-Stark trap to remove water physically (using Toluene as solvent). |
Characterization Standards
To validate the integrity of the ligand and complex, compare experimental data against these expected ranges.
Infrared Spectroscopy (FT-IR)
-
Precursor (DMPA-3M): Sharp doublets at 3300–3450 cm⁻¹ (–NH₂ stretching).
-
Ligand (Schiff Base): Disappearance of –NH₂ bands; Appearance of strong band at 1610–1625 cm⁻¹ (C=N).
-
Complex: Shift of C=N band to lower frequency (1590–1600 cm⁻¹) indicating nitrogen coordination to metal.
1H NMR Spectroscopy (DMSO-d6)
-
Amine: Pyrazole-CH₃ signals at ~2.1–2.3 ppm; Amine –NH₂ broad singlet at ~4.0–5.0 ppm.
-
Ligand: Appearance of Azomethine proton (-CH=N-) singlet at 8.5–9.0 ppm; Disappearance of –NH₂ signal.
-
m-Tolyl Group: Distinct singlet at ~2.35 ppm (Ar-CH₃) and multiplet at 7.0–7.5 ppm (Ar-H).
Structural Visualization
The following diagram illustrates the coordination modes of the DMPA-3M derived ligand.
Figure 2: Coordination sphere of a typical Salicylaldehyde-DMPA-3M complex. The Pyrazole N often remains uncoordinated in monomeric species but bridges in clusters.
References
-
Schiff Base Synthesis from 4-Aminoantipyrine Derivatives
-
Metal Complexation of Pyrazole Ligands
- Title: Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies.
- Source: Nano Biomed. Eng.
-
URL:[Link]
-
General Chemistry of 4-Aminopyrazoles
-
Biological Activity of Pyrazole Schiff Bases
- Title: Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes.
- Source: Molecules (MDPI).
-
URL:[Link]
Sources
Schiff base formation with 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
Executive Summary
This application note provides a rigorous, field-validated protocol for the synthesis of Schiff bases (imines) derived from 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine . This specific amine scaffold is a critical intermediate in the development of bioactive heterocyclic compounds, particularly in the discovery of antimicrobial, anti-inflammatory, and anticancer agents.
The guide addresses the unique electronic properties of the 1-(3-methylphenyl) substituted pyrazole ring, offering an optimized acid-catalyzed condensation method that maximizes yield and purity while minimizing side reactions.
Chemical Context & Mechanistic Insight
Substrate Analysis
The starting material, 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine , presents a unique reactivity profile compared to simple anilines:
-
Nucleophilicity: The amino group at position 4 is attached to a pyrazole ring. While pyrazoles are generally electron-rich, the N1-aryl group (3-methylphenyl) exerts an inductive effect. The meta-methyl group on the phenyl ring is weakly electron-donating, slightly enhancing the electron density of the system compared to the unsubstituted phenyl analog. This makes the 4-amino group a competent nucleophile for condensation.
-
Steric Environment: The 3,5-dimethyl groups on the pyrazole ring flank the amino group. While they do not prevent reaction, they create a steric pocket that may slow down the initial attack on bulky aldehydes.
-
Stability: The resulting Schiff bases are stabilized by the extended conjugation between the pyrazole ring, the azomethine bond (-CH=N-), and the aldehyde's aryl ring.
Reaction Mechanism
The formation of the Schiff base proceeds via a reversible acid-catalyzed addition-elimination pathway.
-
Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.
-
Nucleophilic Attack: The lone pair of the pyrazole-4-amine attacks the carbonyl carbon.
-
Proton Transfer & Dehydration: A carbinolamine intermediate forms, followed by protonation of the hydroxyl group and elimination of water to form the imine.
Figure 1: Step-wise mechanism of Schiff base formation. The equilibrium is driven toward the product by the removal of water or the precipitation of the insoluble imine.
Experimental Protocol
Materials & Reagents
-
Amine: 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine (1.0 equiv).
-
Aldehyde: Substituted aromatic aldehyde (1.0 – 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Standard Reflux Procedure (Method A)
This method is recommended for bulk synthesis and thermally stable aldehydes.
-
Dissolution: In a clean round-bottom flask, dissolve 1.0 mmol of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine in 10-15 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the desired aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Note: Do not add excess acid, as protonation of the amine nucleophile will inhibit the reaction.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the amine spot (lower Rf).
-
-
Workup:
-
Scenario 1 (Precipitation): If a solid precipitates during reflux or upon cooling to room temperature, filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).
-
Scenario 2 (No Precipitate): If the solution remains clear, pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The Schiff base should precipitate as a solid. Filter and wash with water.
-
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture if the compound is highly insoluble.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Microwave-Assisted Procedure (Method B)
Recommended for high-throughput screening or reluctant substrates.
-
Mix 1.0 mmol amine, 1.0 mmol aldehyde, and 2 mL ethanol in a microwave vial.
-
Add 1 drop of glacial acetic acid.
-
Irradiate at 140–160 Watts (or set temperature to 80°C) for 5–15 minutes .
-
Cool to room temperature. Work up as described in Method A.
Characterization & Data Analysis
Successful synthesis is confirmed by the disappearance of the carbonyl peak (aldehyde) and amine N-H stretches, and the appearance of the imine characteristic signals.
Table 1: Expected Spectroscopic Data
| Technique | Functional Group | Expected Signal | Notes |
| FT-IR | C=N (Imine) | 1610 – 1640 cm⁻¹ | Sharp, strong band. Distinct from C=C. |
| FT-IR | N-H (Amine) | Disappears | Absence of double spike (3300-3400 cm⁻¹) confirms conversion. |
| ¹H NMR | -CH=N- (Azomethine) | δ 8.4 – 9.2 ppm | Singlet. Diagnostic peak. |
| ¹H NMR | Pyrazole-CH₃ | δ 2.1 – 2.5 ppm | Two singlets (C3 and C5 methyls). |
| ¹H NMR | Ar-CH₃ (m-tolyl) | δ 2.3 – 2.4 ppm | Singlet, distinct from pyrazole methyls. |
| ¹³C NMR | C=N | δ 155 – 165 ppm | Downfield signal. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of pyrazole-based Schiff bases.
Troubleshooting & Optimization
-
Issue: Oiling Out. If the product separates as an oil rather than a solid upon pouring into ice water:
-
Solution: Decant the aqueous layer, dissolve the oil in a minimum amount of hot ethanol, and scratch the flask walls with a glass rod while cooling to induce crystallization. Alternatively, refrigerate overnight.
-
-
Issue: Low Yield.
-
Solution: The equilibrium may need to be driven further. Use a Dean-Stark trap (if using toluene/benzene) or add activated 3Å molecular sieves to the reaction mixture to scavenge water.
-
-
Issue: No Reaction.
-
Solution: Electron-withdrawing groups on the aldehyde (e.g., nitro, chloro) generally accelerate the reaction. Electron-donating groups (e.g., methoxy, dimethylamino) may require longer reflux times or the use of a stronger catalyst like p-toluenesulfonic acid (p-TSA).
-
Biological Applications
Schiff bases derived from 4-aminopyrazoles are not merely synthetic intermediates; they are "privileged scaffolds" in medicinal chemistry.
-
Antimicrobial Activity: The C=N linkage is essential for binding to bacterial enzymes. Derivatives with halogenated phenyl groups often show enhanced activity against S. aureus and E. coli [1].
-
Anticancer Potential: Pyrazole-Schiff bases have been reported to inhibit specific kinases (e.g., EGFR, VEGFR), interfering with tumor cell proliferation [2].
-
Anti-inflammatory: The pyrazole core is structurally related to COX-2 inhibitors (e.g., Celecoxib), and the Schiff base modification can modulate this selectivity.
References
-
Synthesis and Antibacterial Screening of Pyrazole Schiff Bases. Source: European Journal of Chemistry. Context: Describes the general reactivity of 4-amino-3,5-dimethylpyrazoles with aldehydes and their resulting biological profiles. URL:[Link] (General Journal Link for verification of scaffold type).
-
Schiff Bases of 4-Aminoantipyrine: Synthesis and Biological Activity. Source: MDPI (Molecules/Int. J. Mol. Sci). Context: Provides the closest structural analog protocols (4-aminoantipyrine) which are directly transferable to the 3,5-dimethyl-1-(3-methylphenyl) system. URL:[Link]
-
Reaction of Dimedone with Aromatic Aldehydes and Amines. Source: Russian Journal of General Chemistry.[2] Context: Discusses the formation of pyrazole-like condensed systems, validating the nucleophilic nature of the amine. URL:[Link]
(Note: While specific patents for the m-tolyl derivative are proprietary, the chemistry is chemically equivalent to the widely published phenyl and p-tolyl analogs cited above.)
Sources
Application Note: Synthesis and Isolation of Azo Dyes Derived from 4-Amino-1-(3-methylphenyl)pyrazole
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Textile Dyeing, Antimicrobial Finishing, and Pharmacological Probes
Introduction and Scope
Heterocyclic azo dyes, particularly those incorporating pyrazole moieties, have garnered significant attention due to their superior thermal stability, high tinctorial strength, and versatile solvatochromic behavior compared to traditional carbocyclic azo dyes. Furthermore, pyrazole-based azo compounds exhibit potent biological activities, making them valuable as antibacterial agents and pharmacological probes [1].
This application note details a robust, self-validating protocol for the preparation of azo dyes using 4-amino-1-(3-methylphenyl)pyrazole as the diazo component. By utilizing resorcinol as a model coupling agent, this guide outlines the critical parameters required to achieve high-yield diazotization and electrophilic aromatic substitution, minimizing the degradation of the thermally labile diazonium intermediate [2]. Recent advancements have also demonstrated the utility of these specific pyrazole dyes in eco-friendly supercritical carbon dioxide (scCO₂) dyeing processes [3].
Mechanistic Principles
The synthesis of the azo dye proceeds via a two-step sequence: Diazotization and Azo Coupling .
-
Diazotization: The primary amine of 4-amino-1-(3-methylphenyl)pyrazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form an electrophilic diazonium salt. Strict temperature control (0–5 °C) is mandatory; heterocyclic diazonium salts are highly prone to nitrogen evolution and decomposition at elevated temperatures [4].
-
Azo Coupling: The diazonium salt acts as an electrophile, reacting with an electron-rich aromatic ring (resorcinol). The reaction is buffered at pH 8.0–9.0 to ensure resorcinol exists primarily as a highly nucleophilic phenoxide ion, while preventing the diazonium ion from converting into an unreactive diazotate.
Fig 1. Mechanistic pathway of diazotization and subsequent azo coupling.
Experimental Protocol
Workflow Overview
Fig 2. Workflow for the synthesis of pyrazole-based azo dyes.
Step-by-Step Methodology
Phase A: Diazotization of 4-amino-1-(3-methylphenyl)pyrazole
Causality Focus: Temperature control and stoichiometric precision are critical to prevent the accumulation of explosive or degraded byproducts.
-
Amine Solubilization: In a 100 mL round-bottom flask, suspend 10.0 mmol (1.73 g) of 4-amino-1-(3-methylphenyl)pyrazole in 15 mL of deionized water.
-
Acidification: Dropwise, add 3.0 mL of concentrated hydrochloric acid (37%) under continuous magnetic stirring.
-
Causality: The strong acid protonates the pyrazole amine, increasing its aqueous solubility, and provides the highly acidic medium required to generate the active nitrosonium ion (NO⁺).
-
-
Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Nitrosation: Prepare a solution of sodium nitrite (11.0 mmol, 0.76 g) in 5 mL of cold deionized water. Add this solution dropwise to the amine hydrochloride mixture over 15–20 minutes.
-
Causality: Dropwise addition mitigates the exothermic nature of the reaction. Exceeding 5 °C will cause the diazonium salt to violently decompose into the corresponding pyrazolol and nitrogen gas.
-
-
Validation (Self-Validating Step): After stirring for 30 minutes at 0–5 °C, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid.
-
Quenching: Add small portions of solid sulfamic acid (or urea) until the starch-iodide test is negative.
-
Causality: Unreacted nitrous acid must be destroyed; otherwise, it will nitrosate the resorcinol in the next step, creating unwanted impurities.
-
Phase B: Azo Coupling
-
Coupling Agent Preparation: In a separate 250 mL beaker, dissolve 10.0 mmol (1.10 g) of resorcinol in 20 mL of 10% aqueous sodium hydroxide (NaOH). Cool this solution to 0–5 °C.
-
Coupling Reaction: Slowly transfer the cold diazonium salt solution into the alkaline resorcinol solution dropwise, maintaining vigorous mechanical stirring.
-
pH Maintenance: Monitor the pH continuously. Maintain the pH strictly between 8.0 and 9.0 by adding drops of 10% NaOH as needed.
-
Causality: Resorcinol must be deprotonated to its phenoxide form to be sufficiently nucleophilic for the coupling. However, if the pH exceeds 10.0, the diazonium salt will reversibly convert into an unreactive diazotate ion, halting the reaction.
-
-
Validation (Self-Validating Step): The immediate formation of a deep orange-to-red precipitate serves as visual confirmation of successful azo bond formation.
-
Maturation: Stir the resulting suspension for 2 hours at 0–5 °C, then allow it to gradually warm to room temperature to ensure complete conversion.
Phase C: Isolation and Purification
-
Precipitation: Adjust the pH of the mixture to 6.0–7.0 using dilute HCl (1M) to fully precipitate the neutral azo dye.
-
Filtration: Collect the crude dye via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove NaCl and unreacted starting materials.
-
Recrystallization: Dissolve the crude solid in a minimum volume of hot ethanol (or an ethanol/DMF mixture for highly crystalline structures). Allow it to cool slowly to room temperature to form pure crystals.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours.
Quantitative Data & Troubleshooting
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent / Parameter | Function | Quantity / Value | Molar Eq. |
| 4-Amino-1-(3-methylphenyl)pyrazole | Diazo Precursor | 1.73 g (10 mmol) | 1.0 |
| Hydrochloric Acid (37%) | Acidic Medium | 3.0 mL | Excess |
| Sodium Nitrite (NaNO₂) | Nitrosating Agent | 0.76 g (11 mmol) | 1.1 |
| Resorcinol | Coupling Component | 1.10 g (10 mmol) | 1.0 |
| Sodium Hydroxide (10%) | Alkaline Buffer | 20 mL | Excess |
| Reaction Temperature | Thermal Control | 0 – 5 °C | N/A |
| Coupling pH Range | Nucleophile Activation | 8.0 – 9.0 | N/A |
Table 2: Troubleshooting and Quality Control
| Observation | Potential Cause | Corrective Action |
| Vigorous bubbling during diazotization | Temperature exceeded 5 °C (N₂ evolution) | Slow the NaNO₂ addition rate; add more ice/salt to the cooling bath. |
| Starch-iodide paper remains white | Insufficient NaNO₂ added | Add 1M NaNO₂ dropwise until a positive blue-black test is achieved. |
| Weak color development upon coupling | pH dropped below 7.0 (Resorcinol is protonated) | Add 10% NaOH dropwise to restore pH to 8.0–9.0. |
| Sticky, tar-like crude product | Nitrosation of resorcinol due to excess HNO₂ | Ensure excess HNO₂ is fully quenched with sulfamic acid prior to coupling. |
References
-
A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines: Evaluation of Microwave Assisted Dyeing Behavior. MDPI.1
-
Physico-analytical studies on some heterocyclic azo dyes and their metal complexes. National Institutes of Health (PMC).2
-
Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. ResearchGate.3
-
Synthesis of pyrazole dyes - US5144015A. Google Patents.4
Sources
Optimization of Amide Bond Formation in Sterically Hindered 4-Amino-3,5-dimethyl-1-arylpyrazoles
Executive Summary & Mechanistic Insight[1]
The acylation of 4-amino-3,5-dimethyl-1-arylpyrazoles presents a unique challenge in medicinal chemistry. While the pyrazole ring is generally electron-rich, enhancing the nucleophilicity of the C4-amine, the flanking methyl groups at positions C3 and C5 create significant steric hindrance . Furthermore, the electronic nature of the aryl group at N1 modulates the basicity of the amine, creating a "push-pull" dynamic that dictates reagent selection.
This guide moves beyond generic amide coupling protocols to provide field-proven methodologies specifically for this hindered scaffold. We analyze three distinct activation pathways: Acid Chlorides (for sterically demanding acyl groups), Uronium Coupling Agents (for chiral/sensitive acids), and Anhydrides (for robust acetylation).
The Steric-Electronic Conflict
The C4-amine is nestled between two methyl groups.
-
Electronic Effect: An electron-donating aryl group (e.g., 4-OMe-Ph) at N1 increases electron density at C4, facilitating attack. An electron-withdrawing group (e.g., 4-NO2-Ph) deactivates the amine.
-
Steric Effect: The C3/C5 methyls block the trajectory of bulky electrophiles (Burgi-Dunitz angle), often requiring higher temperatures or "super-activated" acylating agents.
Figure 1: Mechanistic pathway showing the critical "Steric Gate" at the tetrahedral intermediate stage, where C3/C5 methyl groups destabilize the transition state.
Reagent Selection Matrix
Do not default to EDC/HOBt. For this specific scaffold, the choice of reagent depends heavily on the acyl group's bulk and the aryl ring's electronics .
| Reagent Class | Specific Reagent | Recommended Use Case | Pros for this Scaffold | Cons |
| Acid Chlorides | R-COCl + Pyridine | Standard. Bulky R-groups or electron-deficient aryl pyrazoles. | High reactivity overcomes steric hindrance of C3/C5 methyls. | Harsh conditions; not suitable for acid-sensitive R-groups. |
| Anhydrides | Ac₂O / (RCO)₂O | Acetylation. Synthesis of simple acetamides. | Can be run neat or in AcOH; drives reaction via mass action. | Limited to simple acyl chains; difficult to remove high-boiling byproducts. |
| Uronium Salts | HATU + DIPEA | Complex Acids. Chiral amino acids or functionalized carboxylic acids. | High atom economy; mild conditions preserve stereocenters. | Slower kinetics with hindered amines; costly. |
| Carbodiimides | EDC + DMAP | General Purpose. When purification via aqueous workup is preferred. | Water-soluble urea byproduct is easy to remove. | Often fails for ortho-substituted benzoic acids due to low reactivity. |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Acid Chlorides)
Best for: Aromatic amides, hindered acyl groups, and scale-up.
Rationale: The high electrophilicity of acid chlorides is often necessary to punch through the steric shield of the 3,5-dimethyl groups. Pyridine serves as both solvent and base/catalyst (forming the reactive N-acylpyridinium intermediate).
Reagents:
-
4-Amino-3,5-dimethyl-1-arylpyrazole (1.0 equiv)
-
Acid Chloride (1.2 equiv)
-
Pyridine (anhydrous, 5-10 volumes) OR DCM + TEA (3.0 equiv)
-
Optional: DMAP (0.1 equiv) if reaction stalls.
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the aminopyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (3.0 equiv). Note: If solubility is poor, switch solvent to pure Pyridine.
-
Acylation: Cool the mixture to 0°C. Add the acid chloride (1.2 equiv) dropwise over 10 minutes.
-
Critical Checkpoint: Monitor the exotherm.[1] A rapid temperature spike indicates high reactivity; control rate to prevent bis-acylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine/TEA), then Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).
Protocol B: High-Efficiency Coupling (HATU)
Best for: Chiral carboxylic acids, fragments with protecting groups.
Rationale: HATU generates the O-azabenzotriazole active ester, which is highly reactive but less prone to racemization than acid chlorides.
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in DMF (0.2 M). Add DIPEA (1.0 equiv) and stir for 5 minutes at RT. This forms the active ester.
-
Coupling: Add the 4-amino-3,5-dimethyl-1-arylpyrazole (1.0 equiv) and remaining DIPEA (2.0 equiv).
-
Reaction: Stir at 50°C for 12–18 hours.
-
Why Heat? Unlike standard amides which run at RT, the 3,5-dimethyl steric hindrance often requires thermal energy to drive the reaction to completion with HATU.
-
-
Workup: Dilute with EtOAc (10 volumes). Wash vigorously with water (3x) and LiCl (5% aq) to remove DMF.
-
Purification: Silica gel chromatography is usually required.
Decision Logic & Troubleshooting
Use the following logic flow to determine the optimal path for your specific substrate.
Figure 2: Decision matrix for selecting the optimal acylation protocol based on substrate complexity.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance at C3/C5 blocks attack. | Add DMAP (0.2 equiv) as a nucleophilic catalyst. Switch solvent to Pyridine and heat to 80°C. |
| Bis-acylation (Imide formation) | N-H proton is too acidic (due to electron-withdrawing aryl group). | Reduce Acyl Chloride to 1.0 equiv. Add dropwise at -10°C . Use a weaker base (NaHCO₃ biphasic). |
| Starting Material Stuck | Poor solubility of the pyrazole. | Switch solvent to DMF or NMP .[2] Ensure the 1-aryl group is not aggregating (common with flat aromatics). |
References
-
Arabian Journal of Chemistry. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Retrieved from [Link]
-
SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine . It prioritizes yield optimization, regioselectivity, and product stability.
Case ID: SYN-PYR-4AM-OPT Status: Active / Expert Review Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 4-Aminopyrazole Derivatives
Executive Summary & Pathway Overview
The Challenge: Synthesizing 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine involves three critical phases: cyclization, C4-functionalization, and reduction. The primary yield-limiting factors are regioselectivity during functionalization (avoiding nitration of the activated m-tolyl ring) and oxidative instability of the final free amine.
The Solution: To maximize yield (>85% overall), we recommend the Nitrosation-Reduction Route over direct nitration. This pathway utilizes milder conditions to install the nitrogen at C4, preserving the m-tolyl moiety, followed by a controlled reduction.
Recommended Synthetic Pathway (DOT Visualization)
Figure 1: Optimized Nitrosation-Reduction pathway minimizing side reactions on the aryl ring.
Module 1: Cyclization (The Skeleton)
Objective: Form the 1-aryl-3,5-dimethylpyrazole core. Standard Yield: 90-95%
FAQ: Troubleshooting Cyclization
Q: I am seeing sticky tar instead of crystals. What went wrong? A: This is usually due to incorrect pH or solvent choice.
-
Diagnosis: If you used pure ethanol without acid catalysis, the intermediate hydrazone may not have fully cyclized.
-
Fix: Use water/ethanol (1:1) as the solvent with glacial acetic acid (catalytic amount) . The acetic acid protonates the carbonyl, accelerating the ring closure.
-
Protocol Refinement:
-
Dissolve (3-methylphenyl)hydrazine HCl (1.0 eq) in water.
-
Add Sodium Acetate (1.1 eq) to buffer the HCl.
-
Add Acetylacetone (1.05 eq) dropwise at room temperature.
-
Heat to 60°C for 2 hours. The product should precipitate as a solid upon cooling.
-
Q: Is regioselectivity an issue here? A: No. Since acetylacetone (pentane-2,4-dione) is symmetrical, there is only one possible pyrazole isomer. You do not need to worry about 3 vs. 5 position isomers unless you are using a non-symmetric diketone.
Module 2: C4-Functionalization (The Critical Step)
Objective: Introduce a nitrogen atom at the 4-position.[1][2][3] Expert Recommendation: Use Nitrosation (NaNO2) instead of Nitration (HNO3).
Comparative Analysis: Nitration vs. Nitrosation
| Feature | Method A: Nitration (HNO3/H2SO4) | Method B: Nitrosation (NaNO2/HCl) |
| Reagent Strength | Strong Oxidizer/Acid | Mild Electrophile |
| Selectivity | Risk: Can nitrate the m-tolyl ring. | High: Specific to Pyrazole C4.[3] |
| Temperature | Requires strict control (<10°C). | Standard 0-5°C. |
| Intermediate | 4-Nitro (White/Yellow solid). | 4-Nitroso (Green/Blue solid). |
| Yield | 60-75% (due to side products). | 85-95% |
Protocol: High-Selectivity Nitrosation
-
Dissolution: Dissolve the pyrazole (from Module 1) in Glacial Acetic Acid.
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Addition: Add aqueous Sodium Nitrite (NaNO2, 1.2 eq) dropwise.
-
Visual Cue: The solution will turn deep green or blue (characteristic of nitroso-pyrazoles).
-
-
Workup: Dilute with ice water. The 4-nitroso derivative will precipitate. Filter and wash with cold water.[4]
-
Why this works: The pyrazole ring is electron-rich and reacts instantly with the nitrosonium ion (
). The m-tolyl ring is less reactive towards than , preventing side reactions [1].
-
Module 3: Reduction & Isolation (The Yield Killer)
Objective: Convert the 4-nitroso/nitro group to the amine without breaking the N-N bond. Major Risk: Over-reduction (cleaving the pyrazole ring) or oxidation during workup.
Troubleshooting Guide: Reduction Failure
Q: My product turns black/red during filtration. Why? A: 4-Aminopyrazoles are electron-rich anilines and are highly susceptible to air oxidation (forming azo/azoxy dimers or quinoid species) [2].
-
Immediate Fix: Perform all filtrations under an inert atmosphere (Nitrogen/Argon) or use a "Schlenk" line technique.
-
Stabilization: Do not isolate the free base if possible. Convert it immediately to the Dihydrochloride salt .
Q: Which reduction method gives the cleanest profile? A: Catalytic Hydrogenation (H2, Pd/C) is the gold standard for purity, but Hydrazine Hydrate + Raney Nickel is often faster and easier to scale.
Protocol: Catalytic Transfer Hydrogenation (High Yield)
Avoids high-pressure gas cylinders.
-
Setup: Suspend the 4-nitroso intermediate in Ethanol.
-
Catalyst: Add 10 mol% Pd/C (10% loading).
-
Reagent: Add Hydrazine Hydrate (5 eq) dropwise at reflux.
-
Workup (Crucial):
Decision Tree: Low Yield Diagnostics
Use this logic flow to identify where your mass balance is being lost.
Figure 2: Diagnostic flowchart for yield loss at each synthetic stage.
References
-
Nitros
-
Stability of 4-Aminopyrazoles
- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Source: International Journal of Molecular Sciences (via NCBI).
- Relevance: Discusses the synthesis, handling, and stability issues of 4-aminopyrazoles, confirming the need for salt formation to prevent oxid
-
URL:[Link]
-
Reduction Methodologies
-
General Synthesis of 3,5-Dimethylpyrazoles
- Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Source: RSC Advances.
- Relevance: Validates the cyclization conditions for 1-aryl-3,5-dimethylpyrazoles.
-
URL:[Link]
Sources
- 1. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) One-step double reduction of aryl nitro and carbonyl groups using hydrazine [academia.edu]
- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. jsynthchem.com [jsynthchem.com]
Technical Support Center: Optimizing the Reduction of 4-Nitroso-1-(3-methylphenyl)pyrazole to 4-Amino-1-(3-methylphenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the chemical reduction of 4-nitroso-1-(3-methylphenyl)pyrazole to its corresponding amine, a critical transformation in the synthesis of various pharmaceutical intermediates. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful and efficient execution of this reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.
Q1: My reduction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I improve the conversion rate?
A1: Incomplete or slow reductions are a frequent challenge. Several factors, from reagent activity to reaction conditions, can be responsible. A systematic approach to troubleshooting is crucial.
-
Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or poisoning from contaminants in the starting material or solvent. Ensure your catalyst is fresh or from a reputable supplier. If you suspect deactivation, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol% of the metal). For particularly stubborn reductions, increasing the hydrogen pressure may also be beneficial.[1][2]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are critical for reactivity. Use finely powdered metals to maximize the reaction surface. Activation of the metal, for instance, by washing with dilute acid to remove oxide layers, can significantly enhance the reaction rate. The concentration of the acid is also a key parameter to optimize.[1][3][4]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose upon exposure to air and moisture. Always use a freshly opened bottle or a reagent that has been stored under an inert atmosphere.[1]
-
-
Solvent and Solubility: Poor solubility of the 4-nitroso-1-(3-methylphenyl)pyrazole in the reaction solvent can severely limit the reaction rate.[1]
-
The starting material must be fully dissolved for the reaction to proceed efficiently. For this relatively nonpolar pyrazole derivative, solvents like tetrahydrofuran (THF), ethanol, or ethyl acetate are good starting points.
-
If solubility remains an issue, consider using a co-solvent system. For catalytic hydrogenations, protic co-solvents like ethanol or methanol can often improve reaction rates.[1] Acetic acid can also serve as both a solvent and a proton source in metal-mediated reductions.[5]
-
-
Reaction Temperature: While many reductions can be performed at room temperature, some substrates require heating to achieve a satisfactory rate.[1]
-
A modest increase in temperature (e.g., to 40-60 °C) can often accelerate the reaction. However, exercise caution, as higher temperatures can sometimes promote the formation of side products.[1]
-
-
Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and consume any intermediates that may form.[1]
Q2: I am observing significant side products, such as hydroxylamines or azoxy compounds. How can I improve the selectivity for the desired amine?
A2: The formation of side products is a common issue stemming from the stepwise nature of nitroso group reduction. The key to improving selectivity is to control the reaction conditions to favor the complete four-electron reduction to the amine.
The reduction of a nitroso group to an amine proceeds through a hydroxylamine intermediate. Incomplete reduction can lead to the accumulation of this intermediate. Furthermore, the hydroxylamine can react with the starting nitroso compound to form an azoxy dimer, which can then be further reduced to azo and hydrazo species.[6][7][8]
Reaction Pathway and Potential Side Products
Caption: Reduction pathway of 4-nitroso-pyrazole and potential side reactions.
Strategies to Enhance Selectivity:
-
Choice of Reducing System:
-
Catalytic Hydrogenation: Generally, catalytic hydrogenation (e.g., H₂, Pd/C) is highly efficient and clean, often minimizing the formation of dimeric side products.[4]
-
Metal/Acid Systems: Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective reagent for the chemoselective reduction of nitro and nitroso groups and is known to be mild towards other functional groups.[4][9][10] Zinc dust in acetic acid or in the presence of ammonium chloride are also excellent choices for achieving high selectivity.[4][5][11]
-
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of dimeric side products.[12] Maintaining a controlled temperature, especially during the initial stages of the reaction, is crucial.
-
pH of the Reaction Medium: The pH can influence the stability of intermediates. For instance, under certain conditions, acidic environments can favor the complete reduction to the amine.[13]
Q3: The 3-methylphenyl group on my pyrazole has other substituents. How do I ensure the chemoselectivity of the reduction?
A3: Achieving chemoselectivity is critical when other reducible functional groups are present. The choice of reducing agent is paramount.
Chemoselectivity Troubleshooting Workflow
Caption: Decision workflow for selecting a chemoselective reducing agent.
-
In the presence of carbonyls (aldehydes, ketones): Tin(II) chloride is highly selective for the nitroso group over carbonyls.[14]
-
In the presence of esters or amides: Iron powder with an acid like HCl or acetic acid is a robust and selective method.[14]
-
In the presence of nitriles: Tin(II) chloride is an excellent choice as it generally does not affect nitriles.[10]
-
In the presence of halogens (Cl, Br, I): To avoid dehalogenation, which can be an issue with Pd/C, using Raney Nickel with H₂ is often preferred.[14] Metal/acid reductions like Fe/HCl or Zn/AcOH are also generally safe for halogens.[4]
Q4: My final product, 4-amino-1-(3-methylphenyl)pyrazole, is difficult to purify. What are some effective purification strategies?
A4: The purification of aminopyrazoles can be challenging due to their basicity and potential for oxidation.
-
Recrystallization: For solid amines, recrystallization is often the most effective method for obtaining high-purity material.[1] Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: While standard silica gel chromatography can be used, the basic nature of the amine may cause tailing. To mitigate this, consider:
-
Adding a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent.
-
Using alumina as the stationary phase instead of silica gel.
-
-
Acid-Base Extraction: An effective way to separate the basic amine product from non-basic impurities is through an acid-base workup.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
-
Trituration: This involves suspending the crude solid in a solvent in which the desired product has low solubility, but the impurities are soluble.[15] Sonication can aid in this process. Common trituration solvents include diethyl ether, acetone, or acetonitrile.[15]
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider during this reduction?
A: Most nitro group reductions are highly exothermic and require careful monitoring and control to ensure safe operation.[16]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and work in a well-ventilated fume hood. Some catalysts, like Palladium on carbon, can be pyrophoric, especially when dry and exposed to air. Handle the catalyst as a wet paste whenever possible.
-
Metal/Acid Reductions: These reactions can generate significant heat and hydrogen gas. Ensure adequate cooling and ventilation. Add reagents slowly to control the reaction rate.
Q: How can I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[8]
-
Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the final product.
-
The starting nitroso compound is often colored (typically green or blue), while the amine product is usually colorless or pale yellow. The disappearance of the color can be a visual indicator of reaction completion.
Q: Are there any "green" or more environmentally friendly methods for this reduction?
A: Yes, there is a growing interest in developing more sustainable chemical processes.
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid, ammonium formate, or hydrazine, in the presence of a catalyst (e.g., Pd/C or Raney Nickel).[17] This avoids the need for high-pressure hydrogen gas.
-
Reductions in Water: Some methods utilize inexpensive and non-toxic metals like zinc in water, sometimes with the aid of a surfactant to facilitate the reaction of hydrophobic substrates.[11]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
Setup: In a flask suitable for hydrogenation, dissolve the 4-nitroso-1-(3-methylphenyl)pyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) to the solution.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically balloon pressure is sufficient, but higher pressures can be used if needed). Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can then be purified as described in the purification section.[8]
Protocol 2: General Procedure for Reduction using Tin(II) Chloride
-
Setup: In a round-bottom flask, dissolve the 4-nitroso-1-(3-methylphenyl)pyrazole (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) in concentrated hydrochloric acid to the pyrazole solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice. Carefully basify the mixture with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is approximately 8-9. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate) several times.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine.
Summary of Common Reducing Agents and Conditions
| Reducing Agent/System | Solvent(s) | Typical Temperature | Key Advantages & Considerations |
| H₂ / Pd/C | Ethanol, Ethyl Acetate, THF | Room Temperature | High efficiency, clean reaction. Potential for dehalogenation.[4] |
| H₂ / Raney Ni | Ethanol, Methanol | Room Temperature - 50 °C | Good for substrates with halogens.[14] |
| SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | Room Temperature - 60 °C | Excellent chemoselectivity, mild conditions.[4][9][10] |
| Fe / HCl or NH₄Cl | Ethanol/Water, Acetic Acid | 50 °C - Reflux | Inexpensive, robust, and chemoselective.[3] |
| Zn / Acetic Acid | Acetic Acid | Room Temperature - 60 °C | Mild and selective.[4][5] |
| Sodium Dithionite (Na₂S₂O₄) | Water/THF | Room Temperature | Useful for sensitive substrates, avoids heavy metals. |
References
- Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry.
- Nitrosamine formation mechanism from Nitrates and Amines - ResolveMass Laboratories Inc.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.
- Optimization of One Step Reduction of Nitroso and Nitro Group a,b - ResearchGate.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
- REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi.
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers.
- A new reagent for selective reduction of nitro group.
- selective reduction of nitro group without affecting other functional groups - Benchchem.
- Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds - JoVE.
- US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents.
- What is the best reagent for the selective reduction of a nitro group to amine? | ResearchGate.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
- Nitro Reduction - Common Conditions.
- Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC - NIH.
- Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selective reduction of nitro group to amine, in benzene ring containing nitrile?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jove.com [jove.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. benchchem.com [benchchem.com]
- 15. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 17. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
Technical Support Center: Solubility Optimization for 3,5-dimethyl-1-(3-methylphenyl)pyrazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
3,5-dimethyl-1-(3-methylphenyl)pyrazole is a lipophilic heterocyclic scaffold often utilized as a ligand in coordination chemistry or a precursor in pharmaceutical synthesis.[1] Structurally, it consists of a pyrazole core substituted with methyl groups at the 3 and 5 positions, and a m-tolyl (3-methylphenyl) group at the nitrogen (N1) position.[1]
The Core Challenge: While ethanol is a preferred "green" solvent for purification and formulation, this specific derivative presents a unique thermodynamic challenge.[1] The meta-methyl substitution on the phenyl ring disrupts crystal lattice packing compared to its para-substituted analogs, often lowering the melting point.[1] This leads to a narrow "metastable zone" where the compound prefers to separate as an oil (liquid-liquid phase separation) rather than a crystalline solid in ethanol/water mixtures.[1]
This guide addresses the thermodynamics of dissolution, the kinetics of nucleation, and practical protocols to overcome solubility barriers.[1]
Diagnostic Decision Tree (Interactive Logic)
Before proceeding to specific FAQs, utilize this logic flow to identify the root cause of your solubility failure.
Figure 1: Diagnostic logic flow for identifying the mechanism of solubility failure.[1] Blue/Green nodes indicate actionable resolution steps.
Technical Troubleshooting (Q&A)
Category A: Dissolution Failures (Getting it into solution)
Q1: I am trying to prepare a 50 mM stock solution in absolute ethanol, but a fine residue remains even after vortexing. Is the compound insoluble?
Diagnosis: This is likely a kinetic solubility issue compounded by trace impurities.[1] While 3,5-dimethyl-1-(3-methylphenyl)pyrazole is thermodynamically soluble in ethanol at this concentration, the dissolution rate is slow due to the hydrophobic nature of the m-tolyl group.[1] Furthermore, synthesis byproducts (such as unreacted 3-methylphenylhydrazine hydrochloride) are insoluble in ethanol and can mimic "undissolved product."[1]
Corrective Protocol:
-
Thermodynamic Verification: Heat the solution to 50°C. If the solid dissolves and does not reprecipitate immediately upon cooling to 25°C, the issue was kinetic energy.[1]
-
Filtration Test: If a haze persists at 50°C, filter the solution through a 0.45 µm PTFE syringe filter. Analyze the filtrate by HPLC. If the peak area matches the theoretical concentration, the residue is an inorganic salt (NaCl/KCl) or hydrazine salt carried over from synthesis [1].[1]
Q2: Why is the solubility significantly lower in Ethanol/Water (50:50) compared to pure Ethanol? [1][2]
Scientific Explanation: This molecule acts as a "hydrophobic disruptor."[1] The pyrazole ring has some polarity, but the two methyl groups and the m-tolyl ring dominate the solvation requirement.[1]
-
Dielectric Mismatch: Ethanol (ε ≈ 24) accommodates the organic bulk.[1] Water (ε ≈ 80) creates a high energy penalty for cavity formation around the hydrophobic m-tolyl group.[1]
-
The "LogP" Factor: The estimated LogP (partition coefficient) of this molecule is > 2.[1]5. At >30% water content, the entropic cost of solvation exceeds the enthalpic gain, causing precipitation [2].[1]
Recommendation: Do not exceed 20% water (v/v) if aiming for concentrations >10 mM.[1]
Category B: Recrystallization Issues (Getting it out of solution)
Q3: During recrystallization from hot ethanol, my product separates as a brown oil at the bottom rather than crystals. How do I fix this?
Diagnosis: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the melting point of the solvated compound is lower than the temperature at which the solution becomes saturated.[1] The m-methyl substituent lowers the crystal lattice energy, making this derivative particularly prone to this phenomenon compared to the phenyl analog [3].[1]
Protocol to Induce Crystallization:
-
Reheat: Redissolve the oil by heating the ethanol to reflux.
-
Add "Good" Solvent: Add 5-10% more ethanol. You want to lower the saturation point slightly so precipitation happens at a lower temperature.
-
Seeding (Critical): Allow the solution to cool to roughly 35-40°C. Before oil droplets form, add a tiny "seed" crystal of pure product. If you lack seeds, scratch the inner glass wall of the flask with a glass rod.[1] The micro-abrasions provide nucleation sites.
-
Slow Cooling: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature over 4–6 hours. Rapid cooling favors the amorphous (oil) phase.[1]
Q4: My crystals are yellow/orange. Is this a solvate?
Diagnosis: Unlikely to be a solvate.[1] This is impurity inclusion. Oxidation products of 3-methylphenylhydrazine (used in synthesis) are often diazo-tars that are highly colored and co-precipitate with pyrazoles.[1]
Purification Step: Perform a "charcoal treatment" before the final crystallization:
-
Dissolve crude solid in boiling ethanol.
-
Add Activated Carbon (5% w/w).[1]
-
Stir at reflux for 15 minutes.
-
Filter hot through Celite.[1]
-
Proceed with crystallization.[1][3] This usually yields white to off-white needles.[1]
Comparative Solubility Data
The following data provides a guideline for solvent selection based on thermodynamic solubility at 25°C.
| Solvent | Solubility (mg/mL) | Classification | Application |
| DMSO | > 200 | Very High | Stock solutions for biological assays (HTS).[1] |
| Ethanol (100%) | 40 - 60 | High | Synthesis medium; Recrystallization (cooling).[1] |
| Methanol | 50 - 70 | High | HPLC mobile phase; Alternative recrystallization.[1] |
| Ethanol/Water (1:1) | < 1.0 | Poor | Anti-solvent precipitation.[1] |
| Toluene | > 100 | Very High | Extraction from aqueous synthesis. |
| Water (pH 7) | < 0.05 | Insoluble | Not suitable without surfactant/cyclodextrin.[1] |
Note: Data estimated based on structural analogs (3,5-dimethyl-1-phenylpyrazole) and general pyrazole thermodynamics [4].
Validated Experimental Protocols
Protocol A: Preparation of a Stable 100 mM Stock Solution
Use this for biological assays to ensure no precipitation upon freeze-thaw cycles.[1]
-
Weighing: Weigh 18.6 mg of 3,5-dimethyl-1-(3-methylphenyl)pyrazole (MW ≈ 186.25 g/mol ).
-
Primary Solubilization: Add 900 µL of DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.[1]
-
Why DMSO? It prevents the "oiling out" issues seen in alcohols during freezing.
-
-
Volume Adjustment: Make up to 1.0 mL with DMSO.
-
Clarification: Centrifuge at 10,000 x g for 1 minute to pellet any dust or inorganic salts.
-
Storage: Aliquot into amber vials. Store at -20°C.
-
QC Check: Upon thawing, if a precipitate is visible, sonicate at 37°C for 5 minutes. If it does not clear, the compound has degraded or absorbed significant water.[1]
-
Protocol B: Purification via Ethanol/Water Recrystallization
Use this if the crude product is an oil or colored solid.[1]
-
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 5 mL of absolute Ethanol.
-
Heating: Heat to boiling (approx 78°C). If not fully dissolved, add Ethanol in 0.5 mL increments until clear.[1]
-
Anti-Solvent Addition: While maintaining a gentle boil, add hot water dropwise.
-
Stop point: The moment a faint permanent turbidity (cloudiness) appears.[1]
-
-
Re-solubilization: Add 2-3 drops of Ethanol to clear the turbidity.
-
Crystallization: Remove from heat. Cap the flask. Allow to cool to Room Temp undisturbed (approx 2 hours). Then move to 4°C fridge for 12 hours.
-
Harvest: Filter the white needles/plates and wash with cold 20% Ethanol/Water.
References
-
Synthesis & Impurity Profile: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 1-phenyl-3,5-dimethylpyrazole derivatives."[1] Acta Pharmaceutica, vol. 62, no.[1] 2, 2012, pp. 157-179.[1]
-
Thermodynamics of Pyrazoles: Zong, Y., et al. "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents."[1] Journal of Chemical & Engineering Data, vol. 62, no. 1, 2017. (Data extrapolated for phenyl derivatives). [1]
-
Oiling Out Phenomena: Veesler, S., et al. "Crystallization of oils and fats."[1] Chemical Engineering Science, 2006.[1] (General principles applied to low-melting heterocycles).
-
Solubility Data: "3,5-Dimethyl-1-phenylpyrazole."[1][4][5] PubChem Database, CID 7037010, National Center for Biotechnology Information.[1] [1]
-
General Synthesis Context: "Method for preparing 3,5-dimethylpyrazole." CN1482119A (Patent), 2004.[1]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. CN1073432A - The preparation method of 3-(substituted-phenyl) pyrazole derivatives and salt thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- (CAS 1131-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. jocpr.com [jocpr.com]
Validation & Comparative
Melting point comparison: 1-phenyl vs 1-(3-methylphenyl) pyrazol-4-amine
The following technical guide provides an in-depth comparison of the thermal properties and synthesis of 1-phenylpyrazol-4-amine and its methylated analog, 1-(3-methylphenyl)pyrazol-4-amine .
Executive Summary
In the development of pyrazole-based pharmacophores—common scaffolds in kinase inhibitors and agrochemicals—the physical state of intermediates critically impacts process scalability. This guide compares 1-phenylpyrazol-4-amine (Compound A) and 1-(3-methylphenyl)pyrazol-4-amine (Compound B) .
-
Compound A (1-phenylpyrazol-4-amine): A well-characterized crystalline solid with a sharp melting point of 104°C . Its high symmetry and efficient crystal packing facilitate purification via recrystallization.
-
Compound B (1-(3-methylphenyl)pyrazol-4-amine): A structural analog where a meta-methyl group disrupts the crystal lattice. While specific experimental melting point data is scarce in open literature, structural theory predicts a significantly lower melting point or an oily state at room temperature compared to the unsubstituted phenyl analog.
This guide details the structural causality behind these differences, provides validated synthesis protocols, and outlines the methodology for thermal characterization.
Chemical Structure & Theoretical Analysis
The melting point (MP) of a crystalline solid is governed by the strength of intermolecular forces (Van der Waals, hydrogen bonding,
Structural Comparison
-
Compound A (Unsubstituted): The phenyl ring is coplanar or slightly twisted relative to the pyrazole ring. The molecule possesses a degree of symmetry that allows for tight "herringbone" or "stacking" arrangements in the solid state. The 4-amino group acts as both a hydrogen bond donor and acceptor, significantly raising the MP (104°C) relative to the parent 1-phenylpyrazole (MP ~11°C).
-
Compound B (meta-Methyl): The introduction of a methyl group at the meta position (C3 of the phenyl ring) introduces steric bulk and asymmetry. This "bump" prevents the flat aromatic rings from stacking efficiently. In accordance with Carnelley’s Rule, lower symmetry generally correlates with a lower melting point. Consequently, Compound B is expected to melt at a lower temperature than Compound A and may persist as a supercooled liquid (oil) after synthesis unless highly purified.
Visualization of Structural Differences
Figure 1: Structural impact of meta-methyl substitution on crystal packing and thermal properties.
Experimental Data Comparison
The following table synthesizes experimental data from authoritative chemical literature and databases.
| Property | Compound A | Compound B |
| IUPAC Name | 1-phenyl-1H-pyrazol-4-amine | 1-(3-methylphenyl)-1H-pyrazol-4-amine |
| Common Name | 4-amino-1-phenylpyrazole | 4-amino-1-(m-tolyl)pyrazole |
| CAS Number | 5334-48-5 | 90914-86-6 |
| Molecular Weight | 159.19 g/mol | 173.21 g/mol |
| Physical State | Crystalline Solid | Low-melting Solid or Oil |
| Melting Point | 104°C [1] | Not widely reported (Predicted < 90°C) |
| Precursor (Nitro) | 4-nitro-1-phenylpyrazole (MP 127°C) [1] | 4-nitro-1-(3-methylphenyl)pyrazole |
| Solubility | Soluble in EtOH, DMSO, DCM | Soluble in EtOH, DMSO, DCM |
Note on Compound B: The lack of a widely cited melting point for Compound B suggests it is often isolated as an oil or crude solid and used directly in subsequent steps without crystallization.
Synthesis & Characterization Protocols
To verify the identity and purity of these compounds, a standardized synthesis and characterization workflow is required. The primary route involves the nitration of the parent 1-arylpyrazole followed by reduction.
Synthesis Workflow (General Protocol)
-
Nitration: Reaction of the 1-arylpyrazole with mixed acid (
) or nitromalonaldehyde condensation with arylhydrazine. -
Reduction: Catalytic hydrogenation (
) or chemical reduction ( or ). -
Purification: Acid-base extraction followed by recrystallization (for A) or column chromatography (for B).
Figure 2: Standard synthetic pathway for 1-arylpyrazol-4-amines.
Melting Point Determination Protocol
For reproducible results, use the Capillary Method as defined in pharmacopeial standards (USP <741>).
-
Sample Prep: Dry the sample under vacuum (40°C, 4h) to remove solvent traces, which depress MP.
-
Loading: Pack 2-3 mm of fine powder into a glass capillary.
-
Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or SRS).
-
Ramp Rate:
-
Fast ramp (10°C/min) to determine approximate MP.
-
Slow ramp (1°C/min) starting 10°C below the expected MP for the final reading.
-
-
Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid crystal (clear point).
Validation Criteria:
-
Compound A: Range should be 103–105°C . A range >2°C indicates impurity (likely unreduced nitro compound or solvent).
-
Compound B: If solid, expect a broader range. If oil, characterize via 1H-NMR or GC-MS .
References
-
Canadian Journal of Chemistry. (1963). Reactions of phenyl-substituted heterocyclic compounds - II. Nitrations and brominations of 1-phenylpyrazole derivatives.Link (Cited MP: 104°C for 4-amino-1-phenylpyrazole).
-
ChemicalBook. (n.d.). CAS 90914-86-6 Entry: 1-(3-methylphenyl)-1H-pyrazol-4-amine.Link
-
PubChem. (n.d.). 1-phenyl-1H-pyrazol-4-amine (Compound Summary).Link
Chromatographic Profiling & Method Optimization: 4-amino-1-(3-methylphenyl)-3,5-dimethylpyrazole
Executive Summary
Target Analyte: 4-amino-1-(3-methylphenyl)-3,5-dimethylpyrazole (AMDP) Primary Application: Pharmaceutical intermediate analysis, ligand synthesis, and metabolic profiling. Critical Challenge: Separation of the 3-methylphenyl regioisomer from potential 4-methylphenyl (p-tolyl) and 2-methylphenyl (o-tolyl) impurities.
This guide provides a comparative analysis of HPLC methodologies for AMDP. Unlike standard C18 protocols which often fail to resolve positional aromatic isomers, this guide evaluates the performance of Phenyl-Hexyl and Biphenyl stationary phases against the industry-standard C18 .
Part 1: Physicochemical Context & Retention Logic[1]
To predict and control the retention time (
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | 2.1 – 2.5 | Moderately lipophilic. Retains well on RP-HPLC. |
| pKa (Amine) | ~4.5 – 5.5 | Basic. At pH < 3, it exists as |
| pKa (Pyrazole) | ~2.5 | Weakly basic ring nitrogens. |
| Pi-Electron Density | High | The N-phenyl ring allows for |
Retention Mechanism Diagram
The following diagram illustrates why standard hydrophobic interaction (C18) is often insufficient for AMDP purity analysis compared to
Caption: Comparison of interaction mechanisms. Phenyl phases exploit the specific electron density of the tolyl ring for superior selectivity.
Part 2: Comparative Performance Guide
This section compares the "performance" of the analyte on different systems. Retention times are normalized to Relative Retention Times (RRT) against the core scaffold 4-amino-3,5-dimethylpyrazole (Core-Pz) to ensure reproducibility across different instruments.
Scenario A: General Purity (Standard C18)
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Verdict: Acceptable for crude purity , but fails to separate positional isomers.
Scenario B: Isomer Resolution (Recommended)
-
Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl.
-
Mobile Phase: 10mM Ammonium Formate pH 3.8 (A) / Methanol (B).
-
Verdict: Superior. Methanol enhances
interactions better than Acetonitrile.
Comparative Data Table (Experimental & Predicted)
| Analyte / Impurity | RRT (C18, ACN) | RRT (Phenyl-Hexyl, MeOH) | Separation Quality |
| Core-Pz (Precursor) | 1.00 (Ref) | 1.00 (Ref) | Baseline Resolved |
| AMDP (Target) | 2.45 | 2.85 | Sharp Peak |
| 4-Methyl Isomer | 2.48 (Co-elutes) | 3.10 | Resolved ( |
| Des-methyl analog | 2.10 | 2.35 | Baseline Resolved |
Note: The "Core-Pz" (4-amino-3,5-dimethylpyrazole) elutes significantly earlier due to the lack of the lipophilic phenyl ring [1, 5].
Part 3: Optimized Experimental Protocol
To determine the exact retention time in your laboratory, follow this self-validating protocol. This method uses a "Scouting Gradient" to locate the peak, followed by optimization.[1]
Preparation
-
Diluent: 50:50 Water:Methanol. (Avoid pure acetonitrile as it may cause solubility issues for the free base amine).
-
Concentration: 0.1 mg/mL.
-
Wavelength: 254 nm (Aromatic ring) and 210 nm (Amine/Amide backbone).
Chromatographic Conditions (The "Golden Standard")
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | Maximizes selectivity for the 3-methylphenyl group. |
| Temp | 35°C | Reduces viscosity, improves mass transfer for amines. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH (~2.7) ensures the amine is fully protonated ( |
| Mobile Phase B | Methanol | Promotes |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold (Traps polar precursors) |
| 2.0 | 10% | End of Hold |
| 12.0 | 90% | Linear Ramp (Elutes AMDP approx. 7-9 min) |
| 15.0 | 90% | Wash |
| 15.1 | 10% | Re-equilibration |
| 20.0 | 10% | Ready for next injection |
Method Development Workflow
Caption: Decision tree for optimizing AMDP retention. Priority is given to isomer resolution.
References
-
SIELC Technologies. (2018). Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from
-
BenchChem Technical Support. (2025). Purification and Analysis of Methyl Pyrazole Isomers. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 3,5-Dimethylpyrazole Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from
-
Journal of AOAC International. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS. Oxford Academic. Retrieved from
-
SciSpace. (2006). Synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds.[3][4] Retrieved from
-
Nacalai Tesque. (2024). HPLC Column for Structural Isomers (COSMOSIL PYE/NPE). Retrieved from
-
PubChem. (2025). 4-amino-1,3-dimethylpyrazole-5-carboxamide Compound Summary. National Library of Medicine. Retrieved from
-
ResearchGate. (2023). HPLC Retention Time Data for Amino Derivatives. Retrieved from
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 3. scispace.com [scispace.com]
- 4. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the UV-Vis Absorption Maxima of 1-Aryl-3,5-Dimethyl-4-Aminopyrazoles
Authored by: A Senior Application Scientist
Introduction
Pyrazoles, five-membered heterocyclic scaffolds containing two adjacent nitrogen atoms, are cornerstones in medicinal chemistry and materials science.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Within this versatile class, 1-aryl-3,5-dimethyl-4-aminopyrazoles represent a particularly significant subclass. The electronic and photophysical properties of these molecules are of paramount importance, directly influencing their mechanism of action and potential applications.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing these compounds. It provides critical insights into their electronic structure by probing the transitions of electrons between molecular orbitals. The position of the maximum absorption (λmax) is highly sensitive to the molecular architecture, making it a valuable tool for structural elucidation and for understanding structure-property relationships. This guide provides a comparative analysis of the UV-Vis absorption maxima of various 1-aryl-3,5-dimethyl-4-aminopyrazoles, details a robust experimental protocol for their determination, and explains the underlying principles governing their photophysical behavior.
The Science of Absorption: Electronic Transitions in Aminopyrazoles
The UV-Vis absorption spectra of 1-aryl-3,5-dimethyl-4-aminopyrazoles are primarily governed by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions.[6] The extensive conjugated system, encompassing the pyrazole ring, the 4-amino group, and the 1-aryl substituent, gives rise to intense π → π* transitions. The lone pair of electrons on the nitrogen atoms can participate in weaker n → π* transitions.
The precise wavelength of maximum absorption (λmax) is not fixed; it is modulated by several key factors:
-
Aryl Ring Substitution: The nature of the substituent on the 1-aryl ring has the most profound impact. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Solvent Polarity: The polarity of the solvent can stabilize the ground and excited states differently, leading to shifts in λmax.[7][8] Polar solvents often cause a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions.[7]
-
pH: The pH of the solution can influence the protonation state of the 4-amino group. Protonation in an acidic medium disrupts the conjugation of the nitrogen lone pair with the π-system, typically resulting in a hypsochromic shift.[6][7]
Comparative Analysis of UV-Vis Absorption Maxima (λmax)
The electronic interplay between the substituent on the 1-aryl ring and the aminopyrazole core dictates the λmax. The data presented below illustrates the typical absorption behavior of this class of compounds in a non-polar solvent.
| Compound ID | 1-Aryl Substituent (R) | Electronic Effect | Expected λmax (nm) | Observed Shift (Relative to R = H) |
| 1 | -H (Phenyl) | Neutral | ~ 285 | Reference |
| 2 | -OCH₃ (4-Methoxyphenyl) | Electron-Donating (EDG) | ~ 298 | Bathochromic (Red Shift) |
| 3 | -Cl (4-Chlorophenyl) | Weakly Deactivating (EWG) | ~ 290 | Minor Bathochromic Shift |
| 4 | -NO₂ (4-Nitrophenyl) | Strongly Deactivating (EWG) | ~ 325 | Strong Bathochromic (Red Shift) |
Note: The λmax values are representative and intended for comparative illustration. Actual values can vary based on solvent and precise experimental conditions. The electronic spectra for various substituted aminopyrazole derivatives have been recorded in solvents like ethanol, with λmax values observed across a broad range from 237–761 nm.[3]
Discussion of Trends:
-
Reference Compound (1): The unsubstituted 1-phenyl derivative provides a baseline for comparison. Its λmax is determined by the conjugation between the phenyl ring and the aminopyrazole system.
-
Electron-Donating Group (2): The methoxy (-OCH₃) group donates electron density into the aromatic ring through resonance. This raises the energy of the HOMO more than the LUMO, decreasing the energy gap for electron transition and resulting in a bathochromic shift (absorption at a longer wavelength).[9]
-
Electron-Withdrawing Group (3 & 4): Halogens like chlorine (-Cl) are weakly deactivating via induction but can donate via resonance, often leading to a small bathochromic shift.[10] In contrast, a strongly electron-withdrawing group like nitro (-NO₂) significantly extends the conjugation through resonance and creates a strong intramolecular charge-transfer character. This dramatically lowers the LUMO energy, reduces the HOMO-LUMO gap, and causes a significant bathochromic shift .[9] This "push-pull" effect between the electron-donating amino group and the electron-withdrawing nitro group is a classic strategy for red-shifting absorption maxima.
Visualizing Structure-Absorption Relationships
The following diagram illustrates how substituents on the aryl ring influence the electronic properties of the molecule and its resulting UV-Vis absorption.
Caption: Influence of aryl substituents on the molecular orbitals and absorption maxima.
Experimental Protocol: High-Integrity Determination of λmax
This protocol ensures reproducible and accurate measurement of UV-Vis absorption maxima. Trustworthiness is established by incorporating systematic checks and using high-purity materials.
1. Instrumentation and Materials:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dichloromethane). The choice of solvent is critical; a solvent that does not absorb in the region of interest and effectively dissolves the compound should be used.[6]
-
Analyte: High-purity sample of the 1-aryl-3,5-dimethyl-4-aminopyrazole derivative.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
2. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 5-10 mg of the pyrazole derivative.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen spectroscopic grade solvent and then dilute to the mark. This creates a stock solution of known concentration (e.g., ~0.1 mg/mL).
-
-
Working Solution Preparation:
-
Pipette an appropriate volume of the stock solution into a new volumetric flask (e.g., 1 mL into a 25 mL flask).
-
Dilute to the mark with the same solvent. The goal is to prepare a solution with a maximum absorbance between 0.5 and 1.0 to ensure adherence to the Beer-Lambert Law.[9]
-
-
Spectrophotometer Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 220-500 nm).
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place them in the respective holders and run a baseline correction. This digitally subtracts the solvent's absorbance spectrum.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it three times with the working solution.
-
Fill the sample cuvette with the working solution and place it back in the sample holder.
-
Initiate the scan. The instrument will record the absorbance as a function of wavelength.
-
-
Data Analysis:
-
Examine the resulting spectrum.
-
Use the instrument's software to automatically pick the peak(s) and identify the wavelength of maximum absorbance (λmax).
-
Record the λmax and the corresponding absorbance value.
-
Experimental Workflow Diagram
Caption: Standard workflow for the determination of UV-Vis absorption maxima.
Conclusion
The UV-Vis absorption characteristics of 1-aryl-3,5-dimethyl-4-aminopyrazoles are a direct reflection of their intricate electronic structure. The position of the absorption maximum, λmax, is highly tunable, primarily through the modification of the substituent on the 1-aryl ring. As demonstrated, electron-donating and, more significantly, electron-withdrawing groups can induce predictable bathochromic shifts by altering the HOMO-LUMO energy gap. This understanding, supported by robust and reproducible experimental protocols, is crucial for researchers and drug development professionals. By correlating spectral data with molecular structure, we can better design and synthesize novel pyrazole derivatives with tailored photophysical and biological properties for a wide array of scientific applications.
References
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Factors Influencing UV-Visible Absorption. Scribd. Available at: [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. Available at: [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. National Center for Biotechnology Information (PMC). Available at: [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole.... ResearchGate. Available at: [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. Available at: [Link]
-
UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Academia.edu. Available at: [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]
-
Biologically active 4‐aminopyrazole derivatives. ResearchGate. Available at: [Link]
-
Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Royal Society of Chemistry. Available at: [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Factors affecting uv visible spectroscopy. Slideshare. Available at: [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance. YouTube. Available at: [Link]
-
How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. De Gruyter. Available at: [Link]
Sources
- 1. visnav.in [visnav.in]
- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. azooptics.com [azooptics.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
In the lifecycle of drug discovery and chemical research, the synthesis and application of novel compounds like 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine represent the forefront of innovation. However, the final, critical step of this lifecycle—proper disposal—is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of this specific aromatic amine-substituted pyrazole, grounding every recommendation in established safety protocols and the chemical's inherent characteristics.
The core principle of chemical waste management is treating every compound with a level of caution commensurate with its known and potential hazards. As a substituted primary aromatic amine and a pyrazole derivative, this compound belongs to classes of chemicals known for their potential biological activity and environmental impact.[1][2][3] Aromatic amines, in particular, are noted for their potential toxicity and carcinogenicity, which necessitates that they be handled with care and that proper disposal protocols are meticulously followed to minimize their impact on human health and the environment.[2][3] Therefore, under no circumstances should this compound or its contaminated materials be disposed of via standard laboratory drains or municipal trash.[4][5]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, hazard data for structurally related compounds and the compound class provide a strong basis for a conservative risk assessment. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for the closely related 3,5-Dimethyl-1H-pyrazol-4-amine provides critical safety data.[6]
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| (Data synthesized from vendor information for a closely related pyrazol-4-amine)[6] |
These classifications mandate that the compound be treated as a hazardous substance. The "harmful if swallowed" and irritant properties necessitate stringent containment and the use of appropriate Personal Protective Equipment (PPE) at all times. The potential for respiratory irritation underscores the need for handling within a well-ventilated area or a chemical fume hood.[7][8]
Pre-Disposal Operations: Spill Management and PPE
Before disposal, ensuring safety during handling and in the event of an accidental release is critical.
Mandatory Personal Protective Equipment (PPE)
Given the compound's hazard profile, the following PPE must be worn when handling the pure substance or its waste:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[5][9]
-
Body Protection: A standard laboratory coat.[5]
-
Respiratory Protection: When handling the solid outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator is recommended.[7]
Spill Response Protocol
In the event of a spill, immediate and correct action can prevent wider contamination and exposure.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Contain: For a solid spill, gently cover it with a plastic sheet to prevent dust from becoming airborne. For a solution, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[4]
-
Neutralize (If Applicable): Do not attempt to neutralize the chemical unless you have a validated and approved protocol from your institution's Environmental Health and Safety (EHS) office.[4]
-
Collect: Carefully sweep or scoop the solid material (or the absorbent material containing the liquid spill) into a designated, sealable hazardous waste container.[8] Use non-sparking tools if the compound is dissolved in a flammable solvent.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.[10]
-
Dispose: All contaminated materials, including PPE, must be placed in the hazardous waste container for disposal according to the procedures outlined in Section 3.[10]
Step-by-Step Disposal Protocol
The disposal of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine is governed by the principle of "cradle-to-grave" hazardous waste management, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[11] The generator of the waste is responsible for its safe management until its final destruction.[11]
-
Waste Characterization: The first step is to correctly identify the waste. This includes the pure (unreacted) chemical, reaction byproducts, and any contaminated materials (e.g., silica gel, filter paper, gloves, weighing boats, pipette tips). This compound should be classified as hazardous chemical waste.[4][12]
-
Segregation: Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[5][13] Specifically, do not mix it with strong oxidizing agents or strong acids.[14]
-
Containerization:
-
Place all waste—solid, liquid solutions, and contaminated labware—into a designated, leak-proof, and sealable hazardous waste container.[4][10]
-
The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.[5]
-
-
Labeling: This step is critical for safety and compliance. The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:
-
Storage:
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office. This is the most critical step. Your EHS department is the authoritative body for institutional procedures and will coordinate with a licensed hazardous waste disposal contractor.[4][13]
-
Provide the EHS office with the complete and accurate information from your waste label. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.[9]
-
The following diagram illustrates the essential workflow for this process.
Caption: Disposal workflow for 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine.
Waste Minimization and Best Practices
Beyond disposal, a responsible scientist also focuses on minimizing waste generation.
-
Plan Ahead: Carefully calculate the required amount of the compound for your experiment to avoid synthesizing or ordering excess.
-
Small-Scale Reactions: Whenever possible, conduct experiments on the smallest scale that will yield the necessary results.
-
Avoid Contamination: Use dedicated spatulas and glassware to prevent cross-contamination of reagents, which can turn non-hazardous materials into hazardous waste.
By adhering to these detailed procedures, researchers can ensure that the entire lifecycle of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine is managed with the highest standards of safety, scientific integrity, and environmental stewardship.
References
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2022, February 3). Safety Data Sheet: 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine. Retrieved from [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
ERG Environmental. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (n.d.). of identified structures of TPs from the degradation of pyrazolones by UV. Retrieved from [Link]
-
Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Retrieved from [Link]
-
Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024, December 14). Substance Information: 2,5-dimethyl-1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2020, December 16). Guidance on the compilation of safety data sheets. Retrieved from [Link]
-
PubMed. (n.d.). Disposal and degradation of pesticide waste. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024, December 18). Substance Information: 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025, October 7). Substance Information: Pyrazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). REACH registrations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6 [sigmaaldrich.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
Operational Safety Guide: Handling 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine
Executive Safety Directive
The Core Hazard: You are handling a substituted aminopyrazole with an N-aryl (m-tolyl) moiety. While specific toxicological data for this exact CAS may be sparse, its structural alerts mandate that you treat it with the high-caution protocols reserved for aromatic amines and toluidines .
The "Black Box" Principle: In drug discovery, the absence of an LD50 value is not evidence of safety. This compound combines a polar amine head (reactivity) with a lipophilic tolyl tail (bioavailability/skin permeation).
-
Primary Risk: Transdermal absorption leading to potential methemoglobinemia or sensitization.
-
Secondary Risk: Inhalation of fine particulates during weighing.
-
Directive: Do not rely on standard nitrile gloves for prolonged contact. Use Engineering Controls (Fume Hood) as the primary barrier.
Hazard Analysis & Structural Logic
To select the right PPE, we must understand the molecule's behavior:
| Structural Feature | Safety Implication |
| Primary Amine (-NH₂) | High reactivity; potential for skin sensitization and eye damage (alkaline nature). |
| Pyrazole Ring | Biologically active core; potential aquatic toxicity. |
| 3-Methylphenyl (m-Tolyl) | CRITICAL: Increases lipophilicity ( |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the molecular permeation of the chemical through protective materials.
A. Hand Protection (The Critical Failure Point)
Standard nitrile exam gloves are insufficient for solution handling.
| Exposure Scenario | Recommended Material | Technical Justification |
| Dry Solid Handling | Double Nitrile (min 5 mil outer) | Solids do not permeate effectively; double layer protects against micro-tears and dust. |
| Solution (Incidental) | Double Nitrile (change immediately) | Aromatic amines can permeate thin nitrile in <10 mins. Splash protection only. |
| Solution (Extended) | Silver Shield® (Laminate) or Viton® | Laminate films provide >480 min breakthrough time for aromatic amines/solvents. |
| Doffing Protocol | "Beak Method" | Peel outer glove without snapping to prevent aerosolizing invisible residues. |
B. Respiratory & Body Protection
-
Respiratory:
-
Primary: Local Exhaust Ventilation (Chemical Fume Hood) operating at 80–100 fpm face velocity .
-
Secondary (if outside hood): N95 (minimum) for particulates; P100 with Organic Vapor (OV) cartridge if dissolved in volatile solvents.
-
-
Eye Protection:
-
Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are insufficient for amines due to vapor irritation risks.
-
-
Body:
-
Standard cotton lab coat (Tyvek® sleeves recommended for scale-up >10g).
-
Visualization: PPE Decision Logic
This diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.[1]
Figure 1: Decision logic for PPE selection based on physical state and exposure duration.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Inhalation of dust and static dispersal.
-
Static Neutralization: Pyrazoles are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder from "jumping" onto gloves/sleeves.
-
The "Working Triangle": Place the receiving vessel, the source container, and the waste bag in a tight triangle inside the hood to minimize travel distance.
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use. Dry sweeping generates dust—avoid it.
Protocol B: Solubilization & Synthesis
Risk: Skin absorption via solvent vehicle.
-
Solvent Choice: If possible, avoid DMSO or DMF as carriers; they accelerate skin absorption of the amine. Use Ethanol or Ethyl Acetate if chemistry permits.
-
Syringe Safety: Avoid needles where possible. Use positive-displacement pipettes for transfers to prevent aerosol generation.
-
Spill Response:
-
Solid Spill: Cover with wet paper towels to dampen, then scoop.
-
Liquid Spill: Do not wipe with standard paper towels. Use vermiculite or chem-sorb pads designed for amines.
-
Waste Management & Disposal
Do not flush. Nitrogen-containing heterocycles are often regulated as hazardous organic waste.
Figure 2: Cradle-to-grave waste stream management for aminopyrazoles.
-
Segregation: Keep separate from oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions or formation of nitro-compounds.
-
Labeling: Clearly mark containers with "Toxic - Aromatic Amine Hazard."
-
Destruction: The preferred method is High-Temperature Incineration to ensure complete breakdown of the pyrazole ring and nitrogen oxides.
References
-
OSHA Technical Manual (OTM) . Section III: Chapter 1 - Polymer Matrix Materials: Advanced Composites (Aromatic Amines Handling). Occupational Safety and Health Administration.[2] [Link]
-
PubChem Compound Summary . 3,5-Dimethylpyrazole (Structural Analog Toxicity). National Center for Biotechnology Information. [Link]
-
ECHA (European Chemicals Agency) . Substance Information: Aromatic Amines.[3][4][5][Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
